3-Methylbenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCDPSYQUYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398986 | |
| Record name | 3-Methylbenzo[d]isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4825-75-6 | |
| Record name | 3-Methylbenzo[d]isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Methylbenzo[d]isoxazole. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a thorough interpretation of the spectral data. A standardized experimental protocol for the acquisition of such spectra is also presented, alongside a visual representation of the molecule's structure and proton assignments.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the methyl group and the four aromatic protons of the benzisoxazole ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz | Integration |
| CH₃ | ~2.6 | Singlet | - | 3H |
| H-4 | ~7.7 | Doublet | ortho (H-4, H-5) | 1H |
| H-5 | ~7.4 | Triplet | ortho (H-5, H-4), ortho (H-5, H-6) | 1H |
| H-6 | ~7.6 | Triplet | ortho (H-6, H-5), ortho (H-6, H-7) | 1H |
| H-7 | ~7.5 | Doublet | ortho (H-7, H-6) | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound can be interpreted as follows:
-
Methyl Protons (CH₃): A singlet peak integrating to three protons is observed at approximately 2.6 ppm. The singlet nature of this signal indicates that the methyl protons are not coupled to any adjacent protons.
-
Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.
-
H-4: This proton, being adjacent to the isoxazole ring, is expected to be deshielded and appear at a lower field. It typically presents as a doublet due to ortho-coupling with H-5.
-
H-5 and H-6: These protons are in the middle of the aromatic system and are coupled to two neighboring protons each. Consequently, they are expected to appear as triplets (or more complex multiplets if meta-couplings are resolved) due to ortho-coupling with their respective neighbors.
-
H-7: This proton is situated furthest from the electron-withdrawing isoxazole ring and is therefore expected to be the most shielded of the aromatic protons, appearing at a higher field. It shows up as a doublet due to ortho-coupling with H-6.
-
The ortho coupling constants for protons on a benzene ring are typically in the range of 7-10 Hz.[1]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.
3.2. NMR Spectrometer Setup and Data Acquisition
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Insert the sample tube into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and coupling constants of the signals to elucidate the structure.
Visualization of this compound and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the protons labeled according to their assignments in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with ¹H NMR assignments.
References
In-depth Technical Guide: 13C NMR Chemical Shifts for 3-Methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzo[d]isoxazole, also known as 3-methyl-1,2-benzisoxazole, is a heterocyclic aromatic organic compound. Its structure, featuring a fusion of a benzene ring and a methyl-substituted isoxazole ring, makes it a molecule of interest in medicinal chemistry and materials science. Understanding the molecular structure and electronic environment of this compound is crucial for its application and development. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide aims to provide a comprehensive overview of the 13C NMR chemical shifts for this compound.
Molecular Structure
The structure and atom numbering of this compound are essential for the correct assignment of NMR signals.
FT-IR Analysis of 3-Methylbenzo[d]isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 3-Methylbenzo[d]isoxazole. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation. The information presented herein is intended to support research, quality control, and drug development activities involving this heterocyclic compound.
Introduction to FT-IR Spectroscopy of this compound
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its structure and composition.
This compound, a fused heterocyclic system, possesses a variety of functional groups, including aromatic C-H bonds, a methyl group (aliphatic C-H), carbon-carbon double bonds (C=C) within the benzene and isoxazole rings, a carbon-nitrogen double bond (C=N), and a nitrogen-oxygen single bond (N-O). Each of these groups exhibits characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).
Predicted FT-IR Spectral Data for this compound
While an experimental spectrum for this compound is not publicly available in major spectral databases, the following table summarizes the predicted FT-IR absorption bands based on data from analogous compounds, including substituted isoxazoles and benzoxazoles, as well as established FT-IR correlation tables.[1] These predictions provide a reliable reference for the identification and characterization of this molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 2960 - 2850 | Medium to Weak | Aliphatic C-H stretching (CH₃ group) |
| 1620 - 1580 | Medium to Strong | C=N stretching (isoxazole ring) |
| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic and isoxazole rings) |
| 1450 - 1400 | Medium | Asymmetric CH₃ bending |
| 1380 - 1360 | Medium | Symmetric CH₃ bending |
| 1350 - 1250 | Medium | In-plane aromatic C-H bending |
| 1250 - 1150 | Medium to Strong | C-O stretching (isoxazole ring) |
| 900 - 800 | Strong | N-O stretching (isoxazole ring) |
| 850 - 700 | Strong | Out-of-plane aromatic C-H bending |
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of this compound. The choice of sampling technique depends on the physical state of the sample (solid or liquid).
Sample Preparation
For Solid Samples (KBr Pellet Method):
-
Grinding: Using a clean and dry agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR region.
-
Homogenization: Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
For Liquid Samples or Solutions (Thin Film Method):
-
Sample Application: If the sample is a neat liquid, place a small drop onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film.
-
For Solutions: If the sample is a solid dissolved in a volatile solvent, deposit a few drops of the concentrated solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Analysis: Mount the salt plates in the sample holder of the FT-IR spectrometer.
Attenuated Total Reflectance (ATR) Method (for solids and liquids):
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Analysis: Collect the FT-IR spectrum.
Instrumentation and Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Visualizing the FT-IR Analysis Workflow and Molecular Structure
The following diagrams illustrate the logical workflow of the FT-IR analysis process and the key functional groups of this compound with their corresponding vibrational modes.
Figure 1: A flowchart illustrating the key stages of FT-IR analysis, from sample preparation to final reporting.
References
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of 3-Methylbenzo[d]isoxazole is anticipated to be dominated by a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions resulting from the cleavage of the isoxazole ring and the loss of small neutral molecules. The predicted quantitative data for the major fragments are summarized in Table 1.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 133 | [C₈H₇NO]⁺˙ (Molecular Ion) | - | High |
| 118 | [C₇H₄NO]⁺ | CH₃ | Moderate |
| 105 | [C₇H₅O]⁺ | N, CH₃ | Moderate to High |
| 92 | [C₆H₄O]⁺˙ | CH₃CN | Low to Moderate |
| 77 | [C₆H₅]⁺ | C₂H₂O, N | Moderate |
| 64 | [C₅H₄]⁺˙ | CO, HCN, CH₃ | Low |
Table 1: Predicted m/z values, corresponding fragment ions, neutral losses, and relative abundances for the electron ionization mass spectrum of this compound.
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (m/z 133). The primary fragmentation steps are visualized in the following diagram.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
The initial fragmentation is likely to involve the cleavage of the relatively weak N-O bond of the isoxazole ring. The major proposed fragmentation routes are:
-
Loss of a Methyl Radical: The molecular ion can undergo cleavage of the C-C bond between the isoxazole ring and the methyl group, leading to the formation of the [M-CH₃]⁺ ion at m/z 118.
-
Ring Cleavage and Rearrangement: A more complex fragmentation pathway likely involves the cleavage of the N-O bond followed by rearrangement. This can lead to the expulsion of a nitrogen radical and a methyl radical, resulting in the formation of a stable benzoyl-like cation [C₇H₅O]⁺ at m/z 105.
-
Loss of Acetonitrile: Another characteristic fragmentation for methyl-substituted isoxazoles is the loss of acetonitrile (CH₃CN) through a rearrangement process, which would yield a fragment ion [C₆H₄O]⁺˙ at m/z 92.
-
Secondary Fragmentation: The fragment ion at m/z 105 can further lose a molecule of carbon monoxide (CO) to form the phenyl cation [C₆H₅]⁺ at m/z 77.
Experimental Protocols
While a specific experimental protocol for this compound is not detailed in the literature, a standard procedure for analyzing similar heterocyclic compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
3.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
A typical GC-MS analysis would employ the following conditions:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
Table 2: Recommended GC-MS parameters for the analysis of this compound.
The logical workflow for the analysis is depicted in the following diagram:
Caption: General experimental workflow for GC-MS analysis.
This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. Researchers can use this information as a reference for identifying this compound and for the structural elucidation of related novel molecules. It is important to note that this is a predicted pattern, and experimental verification is recommended for definitive structural confirmation.
Solubility Profile of 3-Methylbenzo[d]isoxazole: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylbenzo[d]isoxazole in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound, also known as 3-methyl-1,2-benzisoxazole, is a heterocyclic organic compound with the chemical formula C₈H₇NO.[1] It is recognized as a liquid at room temperature.[2] Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification, and formulation development in the pharmaceutical and chemical industries. The parent compound, isoxazole, is known to be soluble in organic solvents.[3]
Qualitative Solubility Summary
| Solvent | This compound | This compound-6-carbaldehyde |
| Ethanol | Soluble (implied) | Soluble[4] |
| Dichloromethane | Soluble (implied) | Soluble[4] |
| Carbon Tetrachloride | Soluble | Not specified |
Note: The solubility of the parent compound is often indicative of the potential solubility of its derivatives.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, standardized experimental protocols are recommended. These methods can be broadly categorized into qualitative and quantitative assessments.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Objective: To visually assess the solubility of this compound at a defined concentration.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations. For a more thorough assessment, the process can be repeated with gentle heating.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the saturation concentration of this compound in a chosen solvent.
Materials:
-
This compound
-
High-purity organic solvent
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.
-
Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle for a period.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.
References
A Technical Guide to the Chemical Stability and Storage of 3-Methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Methylbenzo[d]isoxazole. The information is collated from publicly available data sheets and scientific literature on related isoxazole compounds. Due to a lack of direct stability studies on this compound, this guide extrapolates data from closely related analogues to provide insights into its potential degradation pathways and stability profile.
Overview of Chemical Properties and Storage
This compound is an aromatic heterocyclic compound with a molecular formula of C₈H₇NO. It typically presents as a liquid or a pale yellow oil.[1][2] The benzisoxazole ring system is relatively stable due to its aromatic character.[3] However, the N-O bond is inherently weak and can be susceptible to cleavage under certain conditions.[3]
Recommended Storage Conditions
For routine laboratory use, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4] The recommended storage temperature is room temperature, approximately 20 to 22°C.[1][2]
| Parameter | Recommendation | Source |
| Temperature | Room Temperature (20-22°C) | [1][2] |
| Atmosphere | Sealed in a dry environment | [2] |
| Container | Tightly closed container | [4] |
| Location | Cool, well-ventilated place | [4] |
Chemical Stability Profile
Hydrolytic Stability
The isoxazole ring is known to be susceptible to hydrolysis, particularly under basic conditions. A study on the drug leflunomide, which contains an isoxazole ring, demonstrated stability at acidic pH but underwent base-catalyzed ring opening at neutral and, more rapidly, at basic pH.[6] The rate of this degradation was also shown to increase with temperature.[6] Therefore, it is anticipated that this compound will exhibit similar behavior.
| Condition | Expected Stability | Probable Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected |
| Neutral (pH 7.4) | Potential for slow degradation | 2-acetylphenol and other ring-opened products |
| Basic (e.g., 0.1 M NaOH) | Likely Unstable | Rapid formation of 2-acetylphenol and other ring-opened products |
Photostability
Isoxazole derivatives have been shown to be photochemically reactive.[7] Studies on the photodegradation of isoxazole in the presence of UV light (254 nm) indicate that it is susceptible to photolysis.[2][8] The degradation can be accelerated in the presence of a radical initiator like hydrogen peroxide.[2][8] Therefore, this compound should be protected from light to prevent photodegradation.
| Condition | Expected Stability | Probable Degradation Products |
| UV Light (e.g., 254 nm) | Likely Unstable | Complex mixture of isomers and fragmentation products |
| UV Light + H₂O₂ | Highly Unstable | Accelerated formation of various degradation products |
| Visible Light | Likely more stable than under UV, but long-term exposure may cause degradation | To be determined |
Thermal Stability
General safety data for a related compound indicates stability under normal conditions, but decomposition can occur at elevated temperatures, leading to the release of nitrogen oxides, carbon monoxide, and carbon dioxide.[4] High-temperature pyrolysis studies on isoxazoles have shown complex rearrangements and fragmentation.[9] For practical purposes, exposure to high temperatures should be avoided.
| Condition | Expected Stability | Probable Degradation Products |
| Elevated Temperature (e.g., 60-80°C) | Potential for slow degradation over time | Isomeric rearrangement products |
| High Temperature (>180°C) | Likely Unstable | Nitrogen oxides, CO, CO₂, and other fragmentation products[4] |
Oxidative Stability
While specific oxidative degradation studies on this compound are lacking, it is generally recommended to avoid strong oxidizing agents.[4] Exposure to oxidizing agents like hydrogen peroxide, especially in conjunction with UV light, is expected to cause significant degradation.
| Condition | Expected Stability | Probable Degradation Products |
| Strong Oxidizing Agents (e.g., H₂O₂) | Likely Unstable | Ring-opened and oxidized derivatives |
Potential Degradation Pathways
The primary degradation pathway for isoxazoles under hydrolytic conditions is the cleavage of the weak N-O bond, often catalyzed by a base. For this compound, this would likely lead to the formation of 2-acetylphenol. Photodegradation and thermal degradation pathways are expected to be more complex, potentially involving ring rearrangements and fragmentation.
Caption: Proposed hydrolytic degradation pathway.
Experimental Protocols for Stability Assessment
The following are proposed methodologies for conducting forced degradation studies on this compound, based on general pharmaceutical guidelines and published studies on related compounds.[3][4][5][10]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Acid and Base Hydrolysis
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Maintain the solution at room temperature (or elevated temperature, e.g., 60°C, if no degradation is observed) for a specified period (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature for a specified period. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Oxidative Degradation
Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep the mixture at room temperature, protected from light, for a specified period. Analyze the samples at appropriate time intervals.
Thermal Degradation
Transfer the stock solution into sealed vials and expose them to a controlled elevated temperature (e.g., 60°C or 80°C) in a calibrated oven for a specified duration. Also, a sample of the solid/liquid compound should be stored under the same conditions to assess solid-state thermal stability.
Photodegradation
Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
Caption: Workflow for forced degradation studies.
Conclusion
This compound is expected to be stable under recommended storage conditions (room temperature, dry, protected from light). However, it is likely susceptible to degradation under hydrolytic (especially basic), photolytic, and high-temperature conditions. The primary degradation pathway is anticipated to be the cleavage of the N-O bond in the isoxazole ring. For critical applications in research and drug development, it is imperative to conduct specific stability studies to fully characterize its degradation profile and establish appropriate handling and storage protocols.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrpp.com [ijrpp.com]
Quantum Chemical Blueprint of 3-Methylbenzo[d]isoxazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth guide to the quantum chemical calculations of 3-methylbenzo[d]isoxazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the electronic structure and physicochemical properties of this molecule at a quantum level is paramount for the rational design of novel therapeutics. While direct computational studies on this compound are not extensively available in the reviewed literature, this guide utilizes data from its core constituent, 3-methylisoxazole, to illustrate the application and significance of quantum chemical calculations. This approach provides a foundational understanding that can be extrapolated to the benzo-fused system and its derivatives, which are of significant interest in drug development for their roles as potent inhibitors in areas such as prostate cancer and acute myeloid leukemia.
Core Computational Methodologies
Quantum chemical calculations offer a powerful lens to scrutinize molecular properties that are often difficult or impossible to measure experimentally. For isoxazole derivatives, Density Functional Theory (DFT) is a widely adopted method, balancing computational cost and accuracy.
Experimental Protocols: Computational Details
The primary computational approach involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is typically performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or 6-311++G(d,p).
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: A suite of electronic properties are then calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, including charge transfer and delocalization.
-
Mulliken Atomic Charges: These calculations provide the net charge associated with each atom in the molecule, offering further detail on the charge distribution.
-
The following diagram illustrates a typical workflow for these quantum chemical calculations:
Caption: A generalized workflow for quantum chemical calculations.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations for 3-methylisoxazole, which serves as a model for understanding the properties of this compound. These calculations were performed using both the semi-empirical PM3 method and Density Functional Theory (DFT).
Table 1: Calculated Physicochemical Properties of 3-Methylisoxazole
| Property | PM3 Value |
| Heat of Formation (kcal/mol) | 25.69 |
| Dipole Moment (Debye) | 3.311 |
Table 2: Frontier Molecular Orbital (FMO) Energies of 3-Methylisoxazole
| Molecular Orbital | PM3 Energy (eV) |
| HOMO | 3.842 |
| LUMO | 0.531 |
| HOMO-LUMO Gap (ΔE) | 3.311 |
Analysis and Implications for Drug Development
The data presented in the tables, even for the simpler 3-methylisoxazole, provides valuable insights for drug development professionals.
-
Chemical Reactivity: The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. This information can be used to predict the metabolic stability of a drug candidate.
-
Molecular Interactions: The dipole moment and MEP map are essential for understanding how a molecule will interact with its biological target. For instance, regions of negative electrostatic potential on the MEP map are likely to interact with positively charged residues in a protein's active site.
-
Structure-Activity Relationships (SAR): By performing these calculations on a series of derivatives of this compound, researchers can build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
The following diagram illustrates the logical relationship between calculated quantum chemical properties and their application in drug design:
Caption: From quantum properties to rational drug design.
Conclusion
Quantum chemical calculations provide a robust and predictive framework for understanding the intrinsic properties of this compound and its analogs. While a dedicated computational study on the title compound is needed for more precise data, the analysis of the closely related 3-methylisoxazole demonstrates the power of these methods. By leveraging DFT and related computational tools, researchers can gain deep insights into molecular structure, reactivity, and interaction profiles, which are critical for the successful design and development of next-generation therapeutics. This in-silico approach, when integrated into the drug discovery pipeline, can significantly reduce costs and timelines by enabling a more targeted and informed selection of drug candidates.
The Therapeutic Renaissance of Isoxazoles: A Technical Guide to Their Diverse Bioactivities
For Immediate Release
[City, State] – Isoxazole, a five-membered heterocyclic ring, has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility in therapeutic applications. This technical guide offers an in-depth exploration of the burgeoning potential of isoxazole-containing compounds for researchers, scientists, and drug development professionals. It delves into their synthesis, multifaceted biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.
The isoxazole scaffold's unique physicochemical properties have led to its incorporation into a wide array of clinically significant drugs.[1][2] Its ability to serve as a bioisosteric replacement for other functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, leading to enhanced efficacy and reduced toxicity.[1] Isoxazole derivatives have exhibited a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[3][4]
Anticancer Potential of Isoxazole Compounds
Isoxazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5] These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like topoisomerase and histone deacetylases (HDACs), and disruption of tubulin polymerization.[5][6]
Quantitative Anticancer Activity
The cytotoxic effects of various isoxazole derivatives have been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these evaluations.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-Chalcone Hybrid | DU145 (Prostate) | 0.96 | [7] |
| Isoxazole-Chalcone Hybrid | DU145 (Prostate) | 1.06 | [7] |
| Tetrazole-based Isoxazoline | A549 (Lung) | 1.49 | [8] |
| Tetrazole-based Isoxazoline | A549 (Lung) | 1.51 | [8] |
| Phenyl-isoxazole-carboxamide | HeLa (Cervical) | 15.48 (µg/mL) | [2] |
| Phenyl-isoxazole-carboxamide | Hep3B (Liver) | ~23 (µg/mL) | [2] |
| Isoxazole-amide Analogue | MCF-7 (Breast) | 4.56 | [9] |
| Isoxazole-amide Analogue | Hep3B (Liver) | 5.96 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[10]
Objective: To determine the IC50 value of a test isoxazole compound against a selected cancer cell line.
Materials:
-
Test isoxazole compound
-
Cancer cell line (e.g., MCF-7, A549)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole compound in the culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity of Isoxazole Derivatives
Chronic inflammation is implicated in a multitude of diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[1]
Quantitative Anti-inflammatory Activity
The inhibitory potency of isoxazole compounds against COX enzymes is a key indicator of their anti-inflammatory potential.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| C3 | - | 0.93 ± 0.01 | 24.26 | [11] |
| C5 | - | 0.85 ± 0.04 | 41.82 | [11] |
| C6 | - | 0.55 ± 0.03 | 61.73 | [11] |
| Phar-95239 | 9.32 | 0.82 | 11.36 | [12] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [12] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme.
Objective: To determine the IC50 of a test isoxazole compound for COX-2 inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test isoxazole compound
-
Fluorometric probe
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme solution and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Detection: Add the fluorometric probe, which reacts with the product of the COX-2 reaction (prostaglandin G2) to generate a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.
Antibacterial Efficacy of Isoxazole Scaffolds
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Isoxazole derivatives have demonstrated promising activity against a range of both Gram-positive and Gram-negative bacteria.[3]
Quantitative Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 178d | E. coli | 117 | [13] |
| 178e | E. coli | 110 | [13] |
| 178f | E. coli | 95 | [13] |
| 178d | S. aureus | 100 | [13] |
| 178e | S. aureus | 95 | [13] |
| 4e | C. albicans | 6-60 | [14] |
| 4g | C. albicans | 6-60 | [14] |
| 4h | C. albicans | 6-60 | [14] |
| 4e | B. subtilis | 10-80 | [14] |
| 4e | E. coli | 30-80 | [14] |
Synthesis of Bioactive Isoxazole Derivatives
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcone intermediates with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
Objective: To synthesize a 3,5-disubstituted isoxazole from a chalcone precursor.
Materials:
-
Substituted chalcone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide or sodium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the substituted chalcone (1.0 equivalent) in ethanol in a round-bottom flask.[13]
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide or sodium acetate to the flask.[13]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. sketchviz.com [sketchviz.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. ijcrt.org [ijcrt.org]
Structural Characterization of Novel Isoxazole Derivatives: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms adjacent to each other. This scaffold is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[2][3][4] The precise structural characterization of novel isoxazole derivatives is a critical step in the drug discovery process, as the molecule's three-dimensional structure dictates its physicochemical properties and biological function.[5][6] This guide provides a detailed overview of the key analytical techniques, experimental protocols, and data interpretation involved in the unambiguous structural elucidation of these compounds.
Overall Workflow: From Synthesis to Bio-evaluation
The development of a novel isoxazole derivative follows a logical progression from initial synthesis to structural confirmation and subsequent biological testing. This workflow ensures that the compound's identity and purity are confirmed before committing resources to extensive pharmacological evaluation.
Key Spectroscopic and Crystallographic Techniques
The structural confirmation of a newly synthesized isoxazole derivative relies on a combination of powerful analytical methods. While each technique provides unique information, their collective data allows for an unambiguous assignment of the chemical structure. The most reliable and commonly used methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[7] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all protons and carbons.
Representative NMR Data for a Substituted Isoxazole
The following table summarizes typical chemical shift ranges for a 3,5-disubstituted isoxazole derivative. Actual values will vary based on the specific substituents and the solvent used.[8][9][10]
| Nucleus | Signal Assignment | Typical Chemical Shift (δ) ppm | Notes |
| ¹H NMR | Isoxazole C4-H | 6.5 - 7.0 | A characteristic singlet for the lone proton on the isoxazole ring.[11] |
| Aromatic Protons | 7.0 - 8.5 | Complex multiplets depending on the substitution pattern. | |
| Aliphatic Protons | 0.9 - 4.5 | Varies widely based on proximity to electronegative atoms or rings. | |
| ¹³C NMR | Isoxazole C3 | 155 - 160 | Chemical shift is influenced by the C3 substituent.[8] |
| Isoxazole C4 | 95 - 110 | The protonated carbon of the isoxazole ring.[8] | |
| Isoxazole C5 | 168 - 172 | Chemical shift is influenced by the C5 substituent. | |
| Aromatic Carbons | 120 - 150 | Multiple signals corresponding to the aromatic substituents. | |
| Aliphatic Carbons | 14 - 60 | Signals for alkyl chains or other aliphatic groups. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine proton chemical shifts, multiplicities (singlet, doublet, etc.), and integrals (proton count).[13]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH₃, CH₂, and CH carbons.[7]
-
2D NMR (if required): For complex structures, run 2D NMR experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons) to complete the structural assignment.[7]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and providing structural information through fragmentation analysis.[14]
Characteristic Fragmentation
The isoxazole ring undergoes predictable cleavage patterns under mass spectrometric conditions. A common pathway involves the initial cleavage of the weak N-O bond, followed by rearrangements that can help identify the nature and position of substituents.[11][14] This fragmentation can be crucial for distinguishing between isomers, for example, a 3,5-disubstituted isoxazole from a 3,4- or 4,5-disubstituted isomer.[11]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is used for more volatile, less polar compounds.[12]
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).
-
Tandem MS (MS/MS): If further structural information is needed, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the resulting fragments to deduce the connectivity of the molecule.[14]
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination. It provides a precise three-dimensional map of the atoms in a molecule, confirming its constitution, configuration, and conformation.[5]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, vapor diffusion, or slow cooling.[5] A suitable crystal should be >0.1 mm in all dimensions and free of visible defects.
-
Data Collection: Mount a single crystal on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The resulting diffraction pattern is recorded by a detector at numerous orientations.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map. From this map, the positions of the individual atoms are determined. The structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Representative IR Data
| Vibrational Frequency (cm⁻¹) | Functional Group Assignment |
| 3100 - 3125 | Isoxazole C-H stretch[11] |
| 1610 - 1620 | C=N stretch[11] |
| 1550 - 1590 | C=C stretch (aromatic) |
| 1420 - 1480 | Isoxazole ring stretch |
| 2210 - 2260 | C≡N stretch (if present) |
| 1680 - 1750 | C=O stretch (if present) |
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be prepared as a KBr pellet (by mixing a small amount of solid sample with potassium bromide and pressing it into a disk) or analyzed as a thin film on a salt plate.[13]
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Integrated Characterization Workflow
The process of characterizing a novel isoxazole is not always linear. The data from initial spectroscopic analyses guide further experiments, creating an integrated workflow to solve the structure.
Application in Drug Development: COX-2 Inhibition Pathway
Many isoxazole-containing compounds function as selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target in the development of anti-inflammatory drugs.[15] The isoxazole moiety is a core feature of drugs like Valdecoxib. The diagram below illustrates the mechanism by which such a derivative inhibits the inflammatory cascade.
By selectively blocking the active site of the COX-2 enzyme, the isoxazole derivative prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15] The structural features of the isoxazole and its substituents are critical for achieving high potency and selectivity for the COX-2 enzyme over the related COX-1 isoform.
Conclusion
The structural characterization of novel isoxazole derivatives is a multi-faceted process that requires the synergistic application of various advanced analytical techniques. A thorough analysis using NMR, MS, and IR spectroscopy, crowned by X-ray crystallography when possible, provides the definitive evidence required to confirm a molecule's structure. This rigorous characterization is an indispensable foundation for understanding structure-activity relationships and advancing promising new isoxazole-based candidates through the drug development pipeline.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylbenzo[d]isoxazole
Abstract
This document provides a detailed protocol for the synthesis of 3-Methylbenzo[d]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry, starting from commercially available ortho-hydroxyacetophenone. Isoxazole derivatives are recognized as crucial pharmacophores in drug development, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] This protocol details a one-pot cyclocondensation reaction, offering an efficient route to the target molecule. The intended audience for this document includes researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The benzo[d]isoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[2] Modifications to this core structure can lead to potent agents with improved efficacy and pharmacokinetic profiles. For instance, derivatives have been developed as BRD4 inhibitors for the treatment of acute myeloid leukemia, highlighting the therapeutic potential of this chemical class.[2]
The synthesis described herein follows a classical approach involving the reaction of a ketone with hydroxylamine, which undergoes oximation followed by an intramolecular cyclodehydration to yield the fused isoxazole ring system. This method is robust, high-yielding, and utilizes readily accessible starting materials.
Reaction Scheme:
Image placeholder for the chemical reaction: ortho-hydroxyacetophenone reacts with hydroxylamine hydrochloride in the presence of a base to form this compound.
Experimental Protocol
This protocol outlines a one-pot synthesis of this compound from ortho-hydroxyacetophenone.
Materials:
-
ortho-hydroxyacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ortho-hydroxyacetophenone (10 mmol, 1.36 g) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: To the solution, add hydroxylamine hydrochloride (15 mmol, 1.04 g). In a separate beaker, dissolve sodium hydroxide (15 mmol, 0.60 g) in a minimal amount of water (~5 mL) and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The synthesis involves the initial formation of an oxime from the ketone, followed by cyclization.[3]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Pour the remaining mixture into 100 mL of deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound as a pure solid.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound. Yields for similar isoxazole syntheses are reported to be in the 45-65% range.[3]
| Parameter | Value | Notes |
| Starting Material | ortho-hydroxyacetophenone | 1.0 eq |
| Reagents | Hydroxylamine HCl, NaOH | 1.5 eq each |
| Solvent | Ethanol | ~5 mL / mmol of starting material |
| Temperature | Reflux (~78-80°C) | |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Typical Yield | 60 - 75% | Post-purification |
| Appearance | White to off-white solid | |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: A Conceptual Pathway
Benzo[d]isoxazole derivatives have been identified as potent inhibitors of key cellular targets like the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[2] Inhibition of BRD4 disrupts the transcription of critical oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates this logical relationship.
Caption: Inhibition of the BRD4 pathway by a benzo[d]isoxazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Methylbenzo[d]isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species (like a boronic acid or ester) and an organic halide or triflate is particularly valuable in medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds.[3] 3-Methylbenzo[d]isoxazole derivatives are significant structural motifs in drug discovery. Specifically, 5-substituted-3-methylbenzo[d]isoxazole derivatives have been identified as potent and selective inhibitors of the bromodomains of the transcriptional co-activators CBP and p300, which are implicated in diseases such as cancer.[4] The Suzuki-Miyaura coupling provides a versatile and powerful method for synthesizing libraries of these compounds by introducing diverse aryl groups at positions like the 5-position of the benzo[d]isoxazole core, starting from precursors such as 5-Bromo-3-methylbenzo[d]isoxazole.[4] This document provides a detailed protocol for this transformation.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound derivative.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-methylbenzo[d]isoxazole with various arylboronic acids. The conditions are based on established procedures for similar heteroaryl systems.[6][7]
Materials:
-
5-Bromo-3-methylbenzo[d]isoxazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: Conventional Heating
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-methylbenzo[d]isoxazole (e.g., 1.0 mmol, 212 mg), the arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol, 345 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and wash it with water (15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methylbenzo[d]isoxazole product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Reaction of 5-Bromo-3-methylbenzo[d]isoxazole with Arylboronic Acids
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various heteroaryl bromides with arylboronic acids under conditions analogous to those described above. These examples from related systems serve as a benchmark for expected outcomes.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 92 | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Dioxane | 120 (MW) | 0.33 | 95 | [6] |
| 3 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 9 | 90 | [7] |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | 85 | [8] |
| 5 | 3-Furanylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 10 | 81 | [7] |
| 6 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 88 | [7] |
Note: The data in this table are compiled from literature sources for structurally similar heteroaryl bromides to provide representative examples.[6][7][8] Optimization may be required for specific this compound substrates.
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider using a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos), a stronger base like Cs₂CO₃ or K₃PO₄, or a different solvent system (e.g., Toluene/H₂O).[8]
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a side reaction. To minimize this, ensure an efficient inert atmosphere, use dry solvents, and avoid prolonged reaction times at high temperatures. Using the more stable pinacol boronate esters instead of boronic acids can also mitigate this issue.[6]
-
Dehalogenation: The premature removal of the bromine atom from the starting material can occur. This may be addressed by lowering the reaction temperature or choosing a different base.[6]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of Halogenated 3-Methylbenzo[d]isoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of halogenated 3-methylbenzo[d]isoxazoles. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl 3-methylbenzo[d]isoxazole derivatives, which are important scaffolds in medicinal chemistry.[1]
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction allows for the coupling of a wide range of amines with aryl or heteroaryl halides and triflates, catalyzed by a palladium complex.[2][3] For halogenated 3-methylbenzo[d]isoxazoles, this methodology provides a direct route to introduce diverse amino functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[3][4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[3][4] The selection of bulky, electron-rich phosphine ligands is often critical for promoting the reductive elimination step and preventing side reactions.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various halogenated 3-methylbenzo[d]isoxazoles with a representative amine (e.g., morpholine). These values are based on established protocols for similar heteroaromatic systems and serve as a starting point for optimization.
Table 1: Amination of 5-Bromo-3-methylbenzo[d]isoxazole
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 16 | 92 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
Table 2: Amination of 6-Chloro-3-methylbenzo[d]isoxazole
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 24 | 75 |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 120 | 36 | 65 |
| 3 | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 90 | 20 | 85 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 30 | 79 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination of a halogenated this compound.
Materials:
-
Halogenated this compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halogenated this compound (1.0 mmol), the palladium precursor (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add the anhydrous solvent (10 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated this compound.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes & Protocols: Synthesis and Evaluation of c-Met Inhibitors Utilizing a 3-Amino-benzo[d]isoxazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for cellular proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met pathway through mutation, amplification, or overexpression is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][3][4] Small molecule inhibitors are a key strategy for targeting this pathway.[3] Among various chemical scaffolds, the 3-amino-benzo[d]isoxazole core has emerged as a promising foundation for the development of potent and selective c-Met inhibitors.[5][6] This document provides detailed protocols for the synthesis of a representative c-Met inhibitor based on this scaffold, methods for its biological evaluation, and a summary of structure-activity relationship (SAR) data.
The c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various intracellular signaling proteins.[7] This initiates multiple downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive oncogenic processes like tumor growth, survival, and metastasis.[7][8]
Experimental Protocols
This section details the synthesis of a potent c-Met inhibitor, Compound 28a , as identified in structure-activity relationship studies.[5] The synthesis involves the formation of the core 3-amino-benzo[d]isoxazole scaffold followed by a coupling reaction.
Protocol: Synthesis of 6-((6-(Benzo[d]isoxazol-3-ylamino)quinolin-4-yl)oxy)-N-methyl-1-naphthamide (Compound 28a)
Step 1: Synthesis of Benzo[d]isoxazol-3-amine
-
Reagents & Materials: 2-Fluoro-6-hydroxybenzonitrile, Hydroxylamine hydrochloride, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄), Round-bottom flask, Magnetic stirrer, Heating mantle, Rotary evaporator.
-
Procedure: a. To a solution of 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in DMF, add hydroxylamine hydrochloride (1.5 eq) and K₂CO₃ (2.5 eq). b. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC. c. After completion, cool the mixture to room temperature and pour it into ice-cold water. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. f. Concentrate the filtrate under reduced pressure using a rotary evaporator. g. Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield benzo[d]isoxazol-3-amine as a solid.
Step 2: Synthesis of Final Compound 28a
-
Reagents & Materials: Benzo[d]isoxazol-3-amine (from Step 1), 6-((6-chloroquinolin-4-yl)oxy)-N-methyl-1-naphthamide (prepared separately), Palladium acetate (Pd(OAc)₂), Xantphos, Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Schlenk flask, Inert atmosphere (Argon or Nitrogen).
-
Procedure: a. To a Schlenk flask under an inert atmosphere, add benzo[d]isoxazol-3-amine (1.2 eq), 6-((6-chloroquinolin-4-yl)oxy)-N-methyl-1-naphthamide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.1 eq), and Xantphos (0.2 eq). b. Add anhydrous 1,4-dioxane to the flask. c. Degas the mixture and then heat to 110 °C for 12-18 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the mixture, dilute with EtOAc, and filter through celite. f. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. g. Concentrate the solution and purify the crude residue by flash column chromatography to afford the final compound 28a .
The biological activity of the synthesized compounds is assessed through in vitro enzymatic and cellular assays to determine their potency and efficacy.
Protocol 1: In Vitro c-Met Kinase Assay This protocol is adapted from commercially available kinase assay kits.[9]
-
Reagents & Materials: Recombinant human c-Met kinase domain, Poly(Glu, Tyr) 4:1 substrate, ATP, Kinase assay buffer, Test compound, DMSO, 96-well plates, Luminescence-based kinase assay kit (e.g., Kinase-Glo®), Plate reader.
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.[9] b. In a 96-well plate, add the diluted compound, recombinant c-Met enzyme, and substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for 60 minutes. e. Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. f. Measure luminescence using a microplate reader. g. Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular Antiproliferation Assay
-
Reagents & Materials: EBC-1 (human lung squamous cell carcinoma) or other c-Met amplified cancer cell line, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compound, 96-well cell culture plates, Cell viability reagent (e.g., CellTiter-Glo® or MTT), Incubator (37 °C, 5% CO₂).
-
Procedure: a. Seed EBC-1 cells into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator. b. Prepare a serial dilution of the test compound in the culture medium. c. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only (DMSO) controls. d. Incubate the plate for 72 hours. e. Assess cell viability by adding a reagent such as CellTiter-Glo® and measuring luminescence, or by adding MTT and measuring absorbance after solubilization. f. Determine the IC₅₀ value by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Data Presentation: Structure-Activity Relationship (SAR)
SAR studies on the 3-amino-benzo[d]isoxazole scaffold led to the identification of several potent c-Met inhibitors. The data below summarizes the in vitro enzymatic and cellular activities of key compounds.[5] Compound 28a was identified as the most potent inhibitor in the series.[5]
| Compound ID | Key Structural Moiety | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell IC₅₀ (µM) |
| 8d | Naphthamide | 3.7 | 0.41 |
| 8e | Biphenyl carboxamide | 5.0 | 0.46 |
| 12 | Phenyl-pyrazole | 3.1 | 0.43 |
| 28a | Naphthamide (linker) | 1.8 | 0.18 |
| 28b | Indole (linker) | 2.5 | 0.22 |
| 28c | Phenyl ether (linker) | 2.0 | 0.23 |
| 28d | Biphenyl (linker) | 2.1 | 0.31 |
| 28h | Benzo[b]thiophene | 8.8 | 0.86 |
| 28i | Naphthalene | 9.5 | 0.95 |
Data extracted from Jiang et al., Bioorganic & Medicinal Chemistry, 2015.[5]
Conclusion
The 3-amino-benzo[d]isoxazole scaffold serves as an effective platform for designing potent c-Met kinase inhibitors. The protocols outlined provide a comprehensive framework for the chemical synthesis and biological characterization of these compounds. SAR data highlights that modifications to the moiety coupled to the core scaffold significantly impact inhibitory activity, with compound 28a demonstrating exceptional potency at both the enzymatic and cellular levels.[5] These findings support the continued development of this chemical series for potential applications in oncology.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. c-MET [abbviescience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: 3-Methylbenzo[d]isoxazole in the Synthesis of Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methylbenzo[d]isoxazole and its derivatives in the development of agents targeting the central nervous system (CNS). This document details synthetic pathways, experimental protocols, and pharmacological data for key CNS agents derived from the benzo[d]isoxazole scaffold, including anticonvulsants and atypical antipsychotics.
Introduction
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant CNS agents. Its derivatives have shown a wide range of biological activities, including anticonvulsant and antipsychotic properties. This document focuses on the application of this compound as a starting material and key intermediate in the synthesis of these neurologically active compounds.
I. Synthesis of Anticonvulsant Agents from this compound
A notable class of anticonvulsant agents derived from this compound are the 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. The synthetic strategy involves the functionalization of the 3-methyl group, transforming it into a sulfamoylmethyl moiety, which is crucial for the observed anticonvulsant activity.
Synthetic Workflow
Application Notes and Protocols for the Synthesis of Anticonvulsant Agents from Benzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel anticonvulsant agents derived from benzo[d]isoxazole. It includes a step-by-step synthesis procedure, quantitative data on the efficacy of synthesized compounds, and protocols for key anticonvulsant screening experiments. Additionally, diagrams illustrating the synthesis workflow and the proposed mechanism of action are provided.
Introduction
Benzo[d]isoxazole derivatives have emerged as a promising class of compounds in the development of new antiepileptic drugs (AEDs).[1] Epilepsy is a neurological disorder characterized by recurrent seizures, and many current treatments have limitations, including side effects and ineffectiveness in some patients. The development of novel AEDs with improved efficacy and safety profiles is therefore a critical area of research.
Several studies have focused on designing and synthesizing benzo[d]isoxazole derivatives that exhibit potent anticonvulsant activity.[2][3][4] The primary mechanism of action for many of these compounds is the blockade of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[1][4] Specifically, some derivatives have shown selective inhibition of the NaV1.1 channel, suggesting a more targeted therapeutic approach with potentially fewer side effects.[4][5]
This protocol focuses on the synthesis of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives, a class of compounds that has demonstrated significant anticonvulsant effects in preclinical studies.[2][3]
Synthesis Workflow
The general synthesis strategy involves the preparation of a key intermediate, 3-(benzo[d]isoxazol-3-yl)succinic acid, which is then cyclized with various amines to yield the final N-substituted pyrrolidine-2,5-dione derivatives.
Caption: General synthesis workflow for benzo[d]isoxazole-based anticonvulsants.
Experimental Protocols
Protocol 1: Synthesis of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones
This protocol is adapted from the synthesis of a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones.[2][3]
Materials:
-
3-(Benzo[d]isoxazol-3-yl)succinic acid (Intermediate)
-
Appropriate primary amine (e.g., 4-fluoroaniline, cyclohexylamine)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (recrystallization, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-(benzo[d]isoxazol-3-yl)succinic acid (1 equivalent), the desired primary amine (1 equivalent), and anhydrous sodium acetate (0.2 equivalents).
-
Solvent Addition: Add glacial acetic acid to the mixture to serve as the solvent.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Precipitation and Filtration: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Anticonvulsant Activity Screening
The following are standard preclinical models for the early identification of potential anticonvulsant candidates.[2][3]
a) Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animal Preparation: Use mice or rats, fasted overnight with free access to water.
-
Compound Administration: Administer the synthesized compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) should be included.
-
Induction of Seizure: At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hind limb extension. The absence of this response indicates that the compound has protected the animal from the seizure.
-
Data Analysis: The effective dose 50 (ED₅₀), the dose required to protect 50% of the animals, is calculated.
b) Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.
-
Animal Preparation: Use mice or rats as described for the MES test.
-
Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., Ethosuximide) as previously described.
-
Induction of Seizure: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Observe the animals for 30 minutes. The endpoint is typically the presence of a clonic seizure lasting for at least 5 seconds. The absence of this seizure indicates protection.
-
Data Analysis: Calculate the ED₅₀ for the scPTZ test.
Protocol 3: Neurotoxicity Screening (Rotarod Test)
This test assesses for potential motor impairment and neurological deficits caused by the test compound.
-
Apparatus: Use a rotarod apparatus, which is a rotating rod.
-
Training: Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute) in three successive trials. Only animals that pass this training are used.
-
Compound Administration: Administer the test compound at various doses.
-
Testing: At intervals corresponding to the anticonvulsant tests, place the animals back on the rotarod.
-
Observation: Record whether the animal falls off the rod within the 1-minute test period.
-
Data Analysis: The toxic dose 50 (TD₅₀), the dose at which 50% of the animals fail the test, is determined. The Protective Index (PI) is then calculated as TD₅₀/ED₅₀. A higher PI value indicates a better safety profile.
Quantitative Data Summary
The following tables summarize the anticonvulsant activity and neurotoxicity of selected benzo[d]isoxazole derivatives from published studies.
Table 1: Anticonvulsant Activity of 3-(benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione Derivatives [2][3]
| Compound ID | Substituent (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 7d | Cyclohexyl | > 100 | 42.30 |
| 8a | 4-Fluorophenyl | 14.90 | > 100 |
| Phenytoin | Reference Drug | 9.5 | > 100 |
| Ethosuximide | Reference Drug | > 300 | 130 |
Table 2: Anticonvulsant Activity of Novel Benzo[d]isoxazole Derivatives [4][5]
| Compound ID | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Z-6b | 20.5 | > 211.3 | 10.3 |
| Compound 10 | 61.7 | > 130 | 2.1 |
| Compound 13 | 46.8 | > 170 | > 3.6 |
Proposed Mechanism of Action
Antiepileptic drugs often exert their effects by modulating ion channels or neurotransmitter systems to reduce neuronal excitability.[1] For the described benzo[d]isoxazole derivatives, the primary proposed mechanism is the inhibition of voltage-gated sodium channels. The compound Z-6b, for instance, was found to selectively inhibit the NaV1.1 channel, which is strongly implicated in epilepsy.[4][5]
Caption: Proposed mechanism of action via selective blockade of NaV1.1 channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 3-Methylbenzo[d]isoxazole in Agrochemical Research
Abstract
The isoxazole scaffold is a prominent heterocyclic motif in the discovery of novel agrochemicals due to its wide spectrum of biological activities. This document provides a comprehensive overview of the application of 3-Methylbenzo[d]isoxazole and its derivatives in agrochemical research, with a focus on their potential as herbicides, fungicides, and insecticides. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, along with quantitative activity data. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of the methodologies and mechanisms of action.
Introduction
The benzo[d]isoxazole ring system, particularly with a methyl substitution at the 3-position, serves as a valuable pharmacophore in the design of new agrochemicals. The inherent chemical properties of the isoxazole ring, including its electronic and steric features, allow for diverse functionalization, leading to compounds with a range of biological targets in pests, weeds, and pathogens. Research into isoxazole derivatives has demonstrated their potential to act as potent inhibitors of key enzymes or modulators of crucial physiological processes in target organisms.[1][2][3][4][5] This application note consolidates the current knowledge and provides practical guidance for researchers in the field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of an appropriate precursor. The following is a generalized protocol for the synthesis of a this compound core structure, which can be further modified to generate a library of derivatives.
General Synthetic Protocol
A widely used method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[6] Another common method involves the reaction of hydroxylamine with a β-dicarbonyl compound or an α,β-unsaturated ketone.[4]
Protocol: Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one Derivatives [7]
-
Reaction Setup: In a round-bottom flask, combine hydroxylamine hydrochloride, an aromatic aldehyde, and methyl or ethyl acetoacetate in an aqueous medium.
-
Catalyst/Base: Add pyridine as an acid-binding agent to neutralize the hydrochloric acid released from hydroxylamine hydrochloride.
-
Reaction Conditions: Subject the reaction mixture to ultrasonic irradiation at a suitable temperature. The use of ultrasound can enhance reaction rates and yields.[7]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).[4] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Agrochemical Applications and Efficacy
Derivatives of the isoxazole scaffold have demonstrated significant potential in various agrochemical applications.
Herbicidal Activity
Isoxazole derivatives have been identified as potent herbicides, often targeting crucial plant enzymes.
Mechanism of Action: A notable mechanism of action for isoxazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] Some isoxazole compounds act as pro-herbicides, where the isoxazole ring is opened in planta to release the active HPPD-inhibiting diketone.[8][9] Another target for some isoxazole derivatives is the protoporphyrinogen oxidase (Protox) enzyme.[10]
Quantitative Data:
| Compound ID | Target Weed | Activity | Concentration/Rate | Reference |
| I-26 | Portulaca oleracea | 100% inhibition | 10 mg/L | [8][9] |
| I-26 | Abutilon theophrasti | 100% inhibition | 10 mg/L | [8][9] |
| I-05 | Echinochloa crusgalli | Excellent post-emergence activity | 150 g/ha | [8] |
| I-05 | Abutilon theophrasti | Excellent post-emergence activity | 150 g/ha | [8] |
| II-05 (metabolite of I-05) | HPPD Enzyme | EC50 = 1.05 µM | - | [8] |
Fungicidal Activity
Isoxazole derivatives have shown broad-spectrum fungicidal activity against various plant pathogens.
Mechanism of Action: One of the proposed mechanisms for their antifungal action is the inhibition of sterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes.[11]
Quantitative Data:
| Compound ID | Target Fungus | Activity (ED50) | Reference |
| 5n (5-(2-chlorophenyl) isoxazole) | Rhizoctonia solani | 4.43 µg/mL | [11] |
| 5p (5-(2,4-dichloro-2-hydroxylphenyl) isoxazole) | Fusarium fujikuroi | 6.7 µg/mL | [11] |
| 61a (3-chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one) | Fusarium oxysporum | >50% growth inhibition at 100 µg/mL | [7] |
Insecticidal Activity
The isoxazole scaffold has been successfully incorporated into molecules with potent insecticidal properties.
Mechanism of Action: A key target for isoxazole-based insecticides is the insect γ-aminobutyric acid (GABA) receptor (GABAR).[12][13] Certain derivatives can act as competitive antagonists of this receptor, leading to disruption of neurotransmission and insect mortality.[13]
Quantitative Data:
| Compound ID | Target Insect | Activity | Concentration/Dose | Reference |
| Table 2, entry 1 | Spodoptera exigua larvae | LC50 ≈ 30 µg/cm² | - | [1] |
| Table 2, entry 8 | Spodoptera exigua larvae | LC50 ≈ 19 µg/cm² | - | [1] |
| 11q | Drosophila melanogaster | 96% mortality (48h) | 200 mg/L | [12] |
| 11x | Drosophila melanogaster | 91% mortality (48h) | 200 mg/L | [12] |
| 11q | Plutella xylostella | 93% mortality (48h) | 300 mg/L | [12] |
| 11x | Plutella xylostella | 97% mortality (48h) | 300 mg/L | [12] |
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Houseflies (Musca domestica) | LD50 = 5.6 nmol/fly | - | [13] |
Experimental Protocols for Biological Assays
Herbicidal Activity Assay (Post-emergence)
Protocol: [8]
-
Plant Cultivation: Cultivate target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti) in pots containing a suitable soil mix in a greenhouse.
-
Treatment: When the plants reach the 2-3 leaf stage, spray them with a solution of the test compound at various concentrations. The compound is typically dissolved in a solvent like acetone and diluted with water containing a surfactant.
-
Incubation: Maintain the treated plants in the greenhouse under controlled conditions (temperature, light, humidity).
-
Evaluation: After a set period (e.g., 1-2 weeks), visually assess the herbicidal effect (e.g., growth inhibition, chlorosis, necrosis) and compare it with control plants treated with a blank solution. For quantitative analysis, measure the fresh weight of the aerial parts of the plants.
Fungicidal Activity Assay (Mycelial Growth Inhibition)
Protocol: [11]
-
Media Preparation: Prepare potato dextrose agar (PDA) medium and amend it with the test compound at various concentrations. The compound is typically dissolved in a solvent like DMSO.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of the amended PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Evaluation: After a few days, when the mycelium in the control plate (containing only DMSO) has reached the edge of the plate, measure the diameter of the fungal colony on the treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The ED50 value (the concentration that causes 50% inhibition) can be determined by probit analysis.
Insecticidal Activity Assay (Topical Application)
Protocol: [13]
-
Insect Rearing: Rear the target insects (e.g., houseflies, Musca domestica) under controlled laboratory conditions.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a series of concentrations.
-
Application: Apply a small, fixed volume (e.g., 0.1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.
-
Observation: Place the treated insects in cages with access to food and water and maintain them under controlled conditions.
-
Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48 hours) after treatment.
-
Data Analysis: Calculate the percentage mortality and determine the LD50 value (the dose that is lethal to 50% of the test population).
Signaling Pathways and Mechanisms
Conclusion
The this compound scaffold and its related isoxazole analogs represent a highly promising class of compounds for the development of new agrochemicals. Their demonstrated efficacy as herbicides, fungicides, and insecticides, coupled with their diverse mechanisms of action, makes them attractive targets for further research and development. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this versatile chemical scaffold in addressing the ongoing challenges in crop protection.
References
- 1. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchmap.jp [researchmap.jp]
One-Pot Synthesis of Substituted Isoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its prevalence drives the need for efficient and versatile synthetic methodologies. One-pot syntheses offer significant advantages over traditional multi-step procedures by minimizing purification steps, reducing waste, and saving time and resources. This document provides detailed application notes and protocols for several robust one-pot methods for the synthesis of substituted isoxazoles.
Method 1: Three-Component Synthesis of 3,4-Disubstituted Isoxazoles via Metal-Catalyzed Annulation
This method describes a tunable three-component reaction involving enaminones, α-diazo esters, and tert-butyl nitrite (TBN) to access 3,4-disubstituted isoxazoles. The reaction pathway can be directed to form different isomers by selecting the appropriate metal catalyst, either copper or silver.[1]
Data Presentation
| Entry | Catalyst System | R¹ | R² | Product | Yield (%) |
| 1 | Cu(OAc)₂·H₂O (20 mol%), DABCO (1 equiv) | Ph | H | 3-phenyl-4-ethoxycarbonyl-isoxazole | 80 |
| 2 | Cu(OAc)₂·H₂O (20 mol%), DABCO (1 equiv) | 4-MeOPh | H | 3-(4-methoxyphenyl)-4-ethoxycarbonyl-isoxazole | 75 |
| 3 | Cu(OAc)₂·H₂O (20 mol%), DABCO (1 equiv) | 4-ClPh | H | 3-(4-chlorophenyl)-4-ethoxycarbonyl-isoxazole | 63 |
| 4 | AgOAc (10 mol%), FeCl₃ (1 equiv) | Ph | H | 4-phenyl-3-ethoxycarbonyl-isoxazole | 60 |
| 5 | AgOAc (10 mol%), FeCl₃ (1 equiv) | 4-MeOPh | H | 4-(4-methoxyphenyl)-3-ethoxycarbonyl-isoxazole | 52 |
| 6 | AgOAc (10 mol%), FeCl₃ (1 equiv) | 4-ClPh | H | 4-(4-chlorophenyl)-3-ethoxycarbonyl-isoxazole | 45 |
Experimental Protocol
Copper-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles:
-
To a sealed tube, add the enaminone (0.5 mmol, 1.0 equiv), α-diazo ester (0.6 mmol, 1.2 equiv), Cu(OAc)₂·H₂O (0.1 mmol, 20 mol%), and DABCO (0.5 mmol, 1.0 equiv).
-
Add CH₂Cl₂ (2.0 mL) to the mixture.
-
Add tert-butyl nitrite (TBN) (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80 °C for 4 hours.
-
After completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.
Silver-Catalyzed Synthesis of 4,3-Disubstituted Isoxazoles:
-
To a sealed tube, add the enaminone (0.5 mmol, 1.0 equiv), α-diazo ester (0.6 mmol, 1.2 equiv), AgOAc (0.05 mmol, 10 mol%), and FeCl₃ (0.5 mmol, 1.0 equiv).
-
Add CH₂Cl₂ (2.0 mL) to the mixture.
-
Add tert-butyl nitrite (TBN) (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 90 °C for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4,3-disubstituted isoxazole.
Experimental Workflow
Caption: Workflow for the metal-controlled synthesis of isomeric isoxazoles.
Method 2: Green One-Pot Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol outlines an environmentally friendly, one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using a modified β-cyclodextrin catalyst in water.[2][3] This method is notable for its mild reaction conditions and the reusability of the catalyst.
Data Presentation
| Entry | Aldehyde | β-Keto Ester | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 3-methyl-4-benzylideneisoxazol-5(4H)-one | 10 | 95 |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 3-methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-one | 8 | 98 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 3-methyl-4-(4-methoxybenzylidene)isoxazol-5(4H)-one | 4 | 96 |
| 4 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 12 | 92 |
| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 3-methyl-4-(4-nitrobenzylidene)isoxazol-5(4H)-one | 15 | 90 |
Experimental Protocol
-
Prepare a mixture of the aromatic aldehyde (0.5 mmol), ethyl acetoacetate (0.5 mmol), hydroxylamine hydrochloride (0.5 mmol), and Cu@Met-β‐CD catalyst (0.03 g, 5 wt.%).
-
Stir the mixture magnetically at 40 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (2:1 v/v).
-
Upon completion (typically within 4-15 minutes), extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic phases over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization if necessary.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the synthesis of isoxazol-5(4H)-ones.
Method 3: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles in Deep Eutectic Solvents
This protocol utilizes a deep eutectic solvent (DES), specifically choline chloride:urea, as a green and recyclable reaction medium for the one-pot, three-component synthesis of 3,5-disubstituted isoxazoles from aldehydes, hydroxylamine, and alkynes.[4]
Data Presentation
| Entry | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | 3,5-diphenylisoxazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 3-(4-chlorophenyl)-5-phenylisoxazole | 82 |
| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-methoxyphenyl)-5-phenylisoxazole | 88 |
| 4 | Benzaldehyde | 1-Heptyne | 5-pentyl-3-phenylisoxazole | 75 |
| 5 | 2-Naphthaldehyde | Phenylacetylene | 3-(naphthalen-2-yl)-5-phenylisoxazole | 80 |
Experimental Protocol
Preparation of Deep Eutectic Solvent (ChCl:Urea 1:2):
-
Add choline chloride (6.98 g, 50 mmol) and urea (6.00 g, 100 mmol) to a round-bottom flask under an inert atmosphere.
-
Stir the mixture at 75 °C for 60 minutes until a homogeneous, clear liquid is formed.
Synthesis of 3,5-Disubstituted Isoxazoles:
-
To a stirred solution of the corresponding aldehyde (2 mmol) in ChCl:urea (1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50 °C for one hour.
-
Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.
-
Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50 °C.
-
Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of isoxazoles in a deep eutectic solvent.
References
Green Synthesis of Isoxazole-Based Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] Traditional synthetic routes towards these valuable heterocycles often involve hazardous materials and harsh conditions. This document details several green chemistry approaches for the synthesis of isoxazole derivatives, emphasizing methodologies that utilize safer solvents, alternative energy sources, and catalytic systems to improve efficiency and sustainability.[2][4][5]
I. Ultrasound-Assisted Isoxazole Synthesis
Sonochemistry offers a powerful, eco-friendly alternative to conventional heating for chemical synthesis.[1][2] The application of high-frequency sound waves (>20 kHz) induces acoustic cavitation, creating localized "hot spots" with intense temperature and pressure, which dramatically accelerates reaction rates.[1]
A. One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones
This protocol outlines a one-pot synthesis of isoxazol-5(4H)-one derivatives in an aqueous medium, a biologically safe solvent, using pyruvic acid as a biodegradable catalyst.[6] Ultrasound irradiation is employed to enhance reaction efficiency.
Quantitative Data Summary
| Aldehyde (Ar-CHO) | Catalyst | Method | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Pyruvic Acid (5 mol%) | Ultrasound | 15 | 92 | [6] |
| 4-Chlorobenzaldehyde | Pyruvic Acid (5 mol%) | Ultrasound | 20 | 95 | [6] |
| 4-Nitrobenzaldehyde | Pyruvic Acid (5 mol%) | Ultrasound | 12 | 96 | [6] |
| 4-Methylbenzaldehyde | Pyruvic Acid (5 mol%) | Ultrasound | 25 | 90 | [6] |
| 4-Methoxybenzaldehyde | Pyruvic Acid (5 mol%) | Ultrasound | 20 | 88 | [6] |
Experimental Protocol
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (4.71 mmol), ethyl acetoacetate (4.71 mmol), hydroxylamine hydrochloride (4.71 mmol), and pyruvic acid (0.023 mmol) in 10 mL of water.[6]
-
Sonication: Place the flask in an ultrasonic bath. Irradiate the mixture for the time specified in the table above.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.[6]
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 5 mL).[6]
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane (20-40%) as the eluent to yield the pure product.[6]
Experimental Workflow
Caption: Workflow for the ultrasound-assisted synthesis of isoxazol-5(4H)-ones.
II. Microwave-Assisted Isoxazole Synthesis
Microwave irradiation has emerged as a green and efficient energy source for organic synthesis, offering rapid heating, enhanced reaction rates, and often improved product yields with minimized side-product formation.
A. One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles
This method involves a Sonogashira coupling of an acid chloride with a terminal alkyne, followed by an in-situ 1,3-dipolar cycloaddition with a nitrile oxide generated from a hydroximinoyl chloride. Microwave heating significantly reduces the reaction time from days to minutes.
Quantitative Data Summary
| Acid Chloride | Terminal Alkyne | Hydroximinoyl Chloride | Method | Time (min) | Yield (%) | Reference |
| Benzoyl chloride | Phenylacetylene | 4-Chlorobenzohydroximinoyl chloride | Microwave | 30 | 75 | |
| 4-Methoxybenzoyl chloride | 1-Hexyne | Benzohydroximinoyl chloride | Microwave | 30 | 68 | |
| Thiophene-2-carbonyl chloride | Phenylacetylene | 4-Nitrobenzohydroximinoyl chloride | Microwave | 30 | 71 |
Experimental Protocol
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the acid chloride (1 mmol), terminal alkyne (1.1 mmol), hydroximinoyl chloride (1.2 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol) in a suitable solvent such as DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 30 minutes.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired isoxazole.
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of 3,4,5-trisubstituted isoxazoles.
III. Application in Drug Discovery: Isoxazole-Based Signaling Pathway Inhibition
Isoxazole moieties are present in a variety of clinically approved drugs. Leflunomide, an isoxazole derivative, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[1] By inhibiting DHODH, leflunomide halts the cell cycle progression of these immune cells, thereby reducing inflammation and joint damage.[6]
Signaling Pathway of Leflunomide
Caption: Mechanism of action of Leflunomide in inhibiting lymphocyte proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. medtube.net [medtube.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Leflunomide? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 3-Methylbenzo[d]isoxazole. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common route of cyclization of 2-hydroxyacetophenone oxime.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Incomplete Oxime Formation: The initial step of converting 2-hydroxyacetophenone to its oxime is crucial. Ensure the reaction with hydroxylamine hydrochloride has gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or the stoichiometry of hydroxylamine hydrochloride.
-
-
Suboptimal Cyclization Conditions: The ring closure of the oxime to form the benzisoxazole is sensitive to reaction conditions.
-
Recommendation: The choice of solvent and base is critical. A study on a similar transformation suggests that refluxing in the presence of NaOH in dioxane for 12 hours can yield the desired product.[1] Microwave-assisted synthesis in the presence of a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) has been shown to significantly improve yields and reduce reaction times for similar 1,2-benzisoxazole derivatives.
-
-
Presence of Moisture: Anhydrous conditions are often favorable for the N-O bond formation required for benzisoxazole synthesis. Moisture can promote the competing Beckmann rearrangement.[2]
-
Recommendation: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of a Significant Amount of Benzo[d]oxazole Byproduct
Primary Cause and Mitigation:
-
Beckmann Rearrangement: This is a common side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes.[2] It is often promoted by protic acids or moisture, leading to the formation of the isomeric benzo[d]oxazole.
-
Recommendation:
-
Maintain Anhydrous Conditions: As mentioned previously, rigorously excluding water from the reaction is key to minimizing this side reaction.[2]
-
Use Milder Activating Agents: Instead of strong acids, consider using activating agents that favor direct cyclization. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions has been reported to be effective.[2] Another alternative is 1,1'-carbonyldiimidazole (CDI).[2]
-
-
Issue 3: Difficulty in Product Purification
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: Residual 2-hydroxyacetophenone oxime or its acetate precursor may contaminate the final product.
-
Recommendation:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the product from starting materials and byproducts. A solvent system of ethyl acetate and hexane is often effective.
-
Recrystallization: This is a powerful technique for purifying crystalline solids. A suitable solvent system should be chosen where the this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
The most widely reported method is the base-catalyzed cyclization of 2-hydroxyacetophenone oxime.[1] This involves the initial formation of the oxime from 2-hydroxyacetophenone and hydroxylamine, followed by an intramolecular cyclization to form the benzisoxazole ring.
Q2: How can I improve the yield of the initial oximation step?
To optimize the formation of 2-hydroxyacetophenone oxime, ensure the pH of the reaction mixture is controlled, typically around 6.8. The reaction temperature also plays a role, with studies on similar oximations showing effective conversion at temperatures between 323 K and 343 K.
Q3: Are there alternative synthetic strategies for the benzisoxazole core?
Yes, other methods include the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[3] This approach can be advantageous for creating a variety of substituted benzisoxazoles under mild conditions.
Q4: My reaction appears to have stalled. What should I do?
If the reaction is not proceeding to completion, and you are using a catalyst, it may have deactivated. Ensure the catalyst is fresh and consider adding another portion. Also, verify the stoichiometry of your reactants; sometimes, a slight excess of one reagent can drive the reaction forward.
Q5: What are the key safety precautions when synthesizing this compound?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of 3-substituted 1,2-benzisoxazoles, providing a comparative overview to aid in optimizing your synthesis of this compound.
Table 1: Comparison of Reaction Conditions for 3-Substituted 1,2-Benzisoxazole Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Hydroxyacetophenone Oxime Benzene Sulfonate | NaOH, Dioxane, Reflux, 12 h | 3-Methyl-1,2-benzisoxazole | N/A | [1] |
| Substituted Chalcone Oximes | Methylene Chloride, Silica Gel, Stirring, 3 h | 3-Methoxystyryl-1,2-benzisoxazole | N/A | |
| o-Halo or o-Nitrobenzonitrile | Hydroxamate anion, in situ cyclization | 3-Amino-1,2-benzisoxazole | N/A | |
| 2-Hydroxy Phenyl Methyl Ketoxime | Acetic Anhydride, [bmim]OH (2 mol%), Microwave | 3-Methyl-1,2-benzisoxazole | 96% |
Table 2: Influence of Catalyst on the Microwave-Assisted Synthesis of 3-Methyl-1,2-benzisoxazole
| Catalyst (mol%) | Reaction Time (sec) | Yield (%) |
| None | 120 | Trace |
| [bmim]OH (1) | 60 | 88% |
| [bmim]OH (2) | 45 | 96% |
| [bmim]OH (3) | 45 | 96% |
Data adapted from a study on microwave-assisted synthesis of 1,2-benzisoxazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxyacetophenone Oxime
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Dissolve 2-hydroxyacetophenone (1 eq.) in a suitable solvent such as ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq.) and a base such as sodium acetate or pyridine to neutralize the HCl released.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the oxime.
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Filter the solid, wash with water, and dry under vacuum. The product can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Cyclization of 2-Hydroxyacetophenone Oxime to this compound (Microwave-Assisted Method)
-
Place 2-hydroxyacetophenone oxime (1 eq.) and acetic anhydride (1.2 eq.) in a microwave-safe reaction vessel.
-
Add a catalytic amount of 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%).
-
Irradiate the mixture in a microwave reactor at a suitable power level for 30-60 seconds.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common side reactions in the synthesis of 3,5-disubstituted isoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired 3,5-Disubstituted Isoxazole
Q: My reaction is resulting in a low yield of the target 3,5-disubstituted isoxazole. What are the common causes and how can I improve it?
A: Low yields in the synthesis of 3,5-disubstituted isoxazoles are a frequent challenge and can be attributed to several factors, primarily related to the stability of intermediates and competing side reactions.
Potential Causes and Solutions:
-
Decomposition of Nitrile Oxide Intermediate: Nitrile oxides are often unstable and prone to dimerization to form furoxans, which is a major competing side reaction.[1][2]
-
Solution: Generate the nitrile oxide in situ at low temperatures (e.g., 0 °C) to minimize its decomposition. Ensure that the dipolarophile (alkyne) is present in the reaction mixture to trap the nitrile oxide as it is formed.[1] Slow addition of the base or oxidizing agent used to generate the nitrile oxide can also help maintain a low concentration of the intermediate, favoring the desired cycloaddition over dimerization.[2]
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and the stability of the reactants and intermediates.
-
Solution: While higher temperatures can increase the reaction rate, they may also promote the decomposition of the nitrile oxide.[1] It is crucial to optimize the temperature for your specific substrates. The choice of solvent can also be critical. For instance, in some cases, less polar solvents may favor the desired isomer formation.[3] Deep eutectic solvents (DES) have also been shown to be effective and reusable media for this synthesis.[3][4]
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can impede the cycloaddition reaction, leading to lower yields.[1]
-
Solution: If significant steric hindrance is suspected, consider using a more reactive alkyne or exploring alternative synthetic routes that are less sensitive to steric effects.
-
-
Catalyst Inactivity (for catalyzed reactions): In copper-catalyzed reactions, the activity of the catalyst is crucial.
-
Solution: Ensure the copper(I) source is fresh or properly activated. The use of a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions has also been reported to be effective.
-
Issue 2: Formation of Regioisomeric Byproducts (3,4-Disubstituted Isoxazoles)
Q: I am observing a mixture of 3,5- and 3,4-disubstituted isoxazoles in my product. How can I improve the regioselectivity for the 3,5-isomer?
A: The formation of regioisomers is a common challenge in the 1,3-dipolar cycloaddition of unsymmetrical alkynes and nitrile oxides. The regioselectivity is governed by a combination of electronic and steric factors.
Strategies to Enhance 3,5-Regioselectivity:
-
Catalyst Selection: For the 1,3-dipolar cycloaddition of terminal alkynes, the use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-disubstituted isomer.[5] Ruthenium catalysts have also been employed for this purpose.
-
Substituent Effects: The electronic properties of the substituents on both the nitrile oxide and the alkyne play a significant role. Generally, in the reaction of a typical nitrile oxide with a terminal alkyne, the interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide favors the formation of the 3,5-disubstituted isoxazole.[6]
-
Alternative Synthetic Routes: If achieving the desired regioselectivity via 1,3-dipolar cycloaddition proves difficult, consider alternative methods such as the condensation of a 1,3-dicarbonyl compound or a β-enamino diketone with hydroxylamine.[7] These methods can offer better control over the regiochemical outcome.
Issue 3: Significant Furoxan Dimer Formation
Q: My reaction is producing a large amount of furoxan (a nitrile oxide dimer) as a byproduct. How can I minimize this side reaction?
A: Furoxan formation is a classic side reaction in syntheses involving nitrile oxides.[8] Minimizing this bimolecular side reaction requires conditions that favor the intramolecular or desired intermolecular cycloaddition.
Methods to Reduce Furoxan Formation:
-
Slow Generation of Nitrile Oxide: The in situ generation of the nitrile oxide at a slow rate is the most effective strategy. This can be achieved by the slow addition of the base (e.g., triethylamine) to a solution of the hydroximoyl chloride and the alkyne, or by the slow addition of an oxidizing agent (e.g., N-chlorosuccinimide) to the aldoxime and alkyne mixture.[2]
-
High Dilution: For intramolecular nitrile oxide cycloadditions, performing the reaction under high dilution conditions will favor the intramolecular pathway over the intermolecular dimerization.[2]
-
Excess Dipolarophile: Using a slight excess of the alkyne can help to more effectively trap the nitrile oxide as it is formed, thus reducing the opportunity for dimerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,5-disubstituted isoxazoles?
A1: The two most common and versatile methods are:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (often generated in situ) with a terminal alkyne. This method is widely used due to its functional group tolerance.[9]
-
Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This classical approach involves the reaction of a β-diketone, β-ketoester, or their synthetic equivalents like α,β-unsaturated ketones with hydroxylamine.[10]
Q2: How can I generate nitrile oxides in situ?
A2: Nitrile oxides are typically generated in situ due to their instability. Common methods include:
-
Dehydrohalogenation of Hydroximoyl Halides: Treating a hydroximoyl chloride with a base like triethylamine.[1]
-
Oxidation of Aldoximes: Using an oxidizing agent such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent.[1]
-
Dehydration of Primary Nitroalkanes: This method is also used but may require harsher conditions.
Q3: I am having difficulty purifying my 3,5-disubstituted isoxazole from the furoxan byproduct. What purification strategies can I use?
A3: The separation of isoxazoles from furoxan byproducts can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the solvent system for silica gel column chromatography is often required. A combination of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is typically used. Gradient elution can be particularly effective.
-
Recrystallization: If the desired isoxazole is a solid, recrystallization from a suitable solvent system may be an effective purification method.
Q4: Can I synthesize a 3,4-disubstituted isoxazole selectively?
A4: While the synthesis of 3,5-disubstituted isoxazoles is often favored, specific strategies can be employed to obtain the 3,4-regioisomer. One effective method is the enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximoyl chlorides, which has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[11] Another approach involves the cyclocondensation of β-enamino diketones with hydroxylamine, where the regiochemical outcome can be controlled by the reaction conditions.[7]
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the formation of common side products in the synthesis of 3,5-disubstituted isoxazoles under various reaction conditions.
Table 1: Influence of Solvent on the Yield of 3,5-Disubstituted Isoxazole vs. Furoxan Dimer
| Entry | Nitrile Oxide Precursor | Alkyne | Solvent | 3,5-Isoxazole Yield (%) | Furoxan Yield (%) | Reference |
| 1 | Phenyl hydroximoyl chloride | Phenylacetylene | 5% H₂O, 95% Methanol | 14 | 55 | [12] |
| 2 | Benzaldehyde oxime | Phenylacetylene | ChCl:Glycerol (DES) | low | - | [4] |
| 3 | Benzaldehyde oxime | Phenylacetylene | ChCl:Urea (DES) | 85 | - | [4] |
Table 2: Regioselectivity in the Synthesis of Disubstituted Isoxazoles
| Entry | Nitrile Oxide | Alkyne | Catalyst/Conditions | 3,5-Isoxazole : 3,4-Isoxazole Ratio | Total Yield (%) | Reference |
| 1 | Benzonitrile oxide | Phenylacetylene | Thermal | Mixture of regioisomers | - | [6] |
| 2 | Various | Terminal Alkynes | Copper(I) | Predominantly 3,5-isomer | High | [5] |
| 3 | N-hydroximidoyl chlorides | Aldehydes (via enamine) | Metal-free | Highly regiospecific for 3,4-isomer | 77-99 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition in a Deep Eutectic Solvent (DES) [4]
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To a stirred solution of the corresponding aldehyde (2 mmol) in ChCl:urea (1:2, 1 mL) add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50 °C for one hour.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.
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Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50 °C.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [7]
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic phases over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Synthetic Pathways to 3,5-Disubstituted Isoxazoles
Caption: Primary synthetic routes to 3,5-disubstituted isoxazoles.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Diagram 3: Competing Reaction Pathways in Nitrile Oxide Cycloadditions
Caption: Competing pathways for the nitrile oxide intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 12. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylbenzo[d]isoxazole Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-Methylbenzo[d]isoxazole derivatives using column chromatography. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound derivative appears to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?
A1: Degradation on silica gel is a common issue, especially for compounds with acid-labile groups.[1][2]
-
Confirmation: You can check for stability by performing a two-dimensional thin-layer chromatography (2D TLC) test. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. The appearance of new spots indicates degradation on the silica.[1]
-
Prevention:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it. You can do this by washing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) or ammonium hydroxide.[3]
-
Alternative Stationary Phases: If the separation is straightforward, consider using less acidic stationary phases like alumina or Florisil.[1]
-
Change the Solvent System: Certain solvents can promote degradation. Experiment with different solvent systems to find one that is less harsh on your compound.[1]
-
Q2: I'm struggling to find a suitable solvent system (mobile phase) for my derivative. It either stays at the baseline or shoots up with the solvent front on the TLC plate.
A2: Finding the right mobile phase is crucial for good separation. The ideal Retention Factor (Rf) for the target compound on a TLC plate is typically between 0.2 and 0.4.[1]
-
For Very Polar Compounds (Low Rf): If your compound doesn't move from the baseline even with 100% ethyl acetate, you need to increase the polarity of your mobile phase.[1] Consider adding a small percentage of methanol to your ethyl acetate/hexane or dichloromethane/hexane system. Be cautious, as more than 10% methanol in the eluent can start to dissolve the silica gel.[2]
-
For Very Nonpolar Compounds (High Rf): If your compound runs with the solvent front, you need a less polar mobile phase. Increase the proportion of the nonpolar solvent (e.g., hexane or cyclohexane) in your mixture.[1]
-
Solvent System Examples: Common solvent systems for isoxazole derivatives include mixtures of ethyl acetate and n-hexane or dichloromethane and ethyl acetate.[4][5] For instance, a ratio of ethyl acetate:n-hexane (15:85) has been used successfully for some isoxazole derivatives.[4]
Q3: The separation between my desired compound and an impurity is very poor, even though they have different Rf values on the TLC plate. What could be the problem?
A3: Several factors can lead to poor separation on the column despite promising TLC results.
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Overloading the Column: Loading too much crude product relative to the amount of silica gel is a common mistake. A general guideline is a silica-to-crude product ratio of 30:1 to 100:1 for difficult separations.
-
Improper Column Packing: Air bubbles or cracks in the silica bed will lead to channeling and poor separation.[6] Ensure you pack the column carefully, either as a slurry or by dry packing followed by careful solvent addition.[2][6]
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Sample Loading Technique: If the initial sample band is too wide, it will result in broad, overlapping elution bands. Dissolve your sample in the minimum amount of solvent and load it carefully onto the column.[6] If the sample is not soluble in the eluent, consider the "dry loading" method.[6][7]
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Flow Rate: A flow rate that is too fast can decrease resolution. Slowing down the elution can sometimes improve the separation of closely running spots.[3]
-
Gradient Elution: For compounds that are very close in Rf, using a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity during the run.[1]
Q4: My compound is not eluting from the column, or it is taking a very long time to come off (tailing). What should I do?
A4:
-
Compound Not Eluting: This could be due to decomposition on the column (see Q1) or the solvent system being too nonpolar.[1] Double-check that you prepared the correct solvent mixture.[1] It's also possible the compound eluted but the fractions are too dilute to detect; try concentrating some fractions in the expected range.[1]
-
Tailing: This happens when the compound interacts too strongly with the stationary phase. When your compound starts to elute, you can often increase the polarity of the mobile phase to speed up its elution and reduce tailing, provided there are no impurities with a lower Rf.[1] For basic compounds, adding a small amount of triethylamine to the eluent can help prevent tailing.[7]
Q5: My crude reaction mixture is not soluble in the solvent system I plan to use for the column. How should I load it?
A5: This is a common problem, especially with larger scale reactions.[1]
-
Dry Loading: This is often the best solution. Dissolve your crude mixture in a suitable solvent (like dichloromethane or methanol), add a portion of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[6][7] This powder can then be carefully added to the top of your packed column.[6][7]
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Minimal Stronger Solvent: You can dissolve your sample in a very small volume of a more polar solvent (like dichloromethane) and load it. However, this can be risky as the stronger solvent can disrupt the top of the column and lead to poor separation.[1]
Data Presentation
Table 1: Common Stationary Phases for Isoxazole Derivative Purification
| Stationary Phase | Primary Use Case | Considerations |
| Silica Gel (SiO₂) (acidic) | General purpose, most common for normal-phase chromatography.[3] | Can cause degradation of acid-sensitive compounds.[1][2] Can be neutralized with a base wash.[3] |
| Alumina (Al₂O₃) | Good for separating less polar compounds and compounds sensitive to acidic silica. | Available in acidic, neutral, and basic forms. |
| Florisil® | A magnesium silicate gel, useful for compounds that are sensitive to silica.[1] | Can be an alternative when silica causes decomposition.[1] |
| Reversed-Phase C18 | For polar derivatives, where normal-phase is ineffective.[7][8] | Uses polar mobile phases like water/acetonitrile or water/methanol.[7][8] |
| Chiral Stationary Phases | For the separation of enantiomers of chiral isoxazole derivatives.[9][10] | Examples include Chiralpak® AD-H. Often used in SFC or HPLC.[9][10] |
Table 2: Example Solvent Systems for Column Chromatography of Isoxazole Derivatives
| Solvent System (Mobile Phase) | Ratio (v/v) | Application Example | Reference |
| Ethyl Acetate / n-Hexane | 15:85 | Purification of a benzo[d]thiazole-isoxazole derivative. | [4] |
| Ethyl Acetate / n-Hexane | 3:2 | Purification of a 5-methyl-3-phenyl-isoxazole-4-carboxamide derivative. | [5] |
| Dichloromethane / Ethyl Acetate | 4:1 | Purification of a 5-methyl-3-phenyl-isoxazole-4-carboxamide derivative. | [5] |
| Cyclohexane / Ethyl Acetate | 8:2 | General purification of ether-functionalized isoxazoles. | [11] |
| Hexane / Ethyl Acetate | 20:80 | Purification of 4,5-disubstituted isoxazoles. | [12] |
Experimental Protocols
Protocol 1: General Column Chromatography (Slurry Packing)
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Column Preparation: Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand.
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Slurry Preparation: In a beaker, create a slurry of silica gel with your initial, least polar solvent system.[7] The consistency should be easily pourable.
-
Packing the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly and remove any air bubbles.[6]
-
Equilibration: Once the silica has settled, add more solvent and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[2][6]
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Sample Loading: Dissolve the crude this compound derivative in the minimum amount of the mobile phase.[6] Carefully add this solution to the top of the silica bed using a pipette.[6]
-
Elution: Allow the sample to absorb onto the silica, then carefully add more mobile phase. Begin collecting fractions. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[6]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[7]
Protocol 2: Dry Loading a Sample
-
Dissolve Sample: Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, methanol, or acetone).
-
Add Silica: Add silica gel to the solution (typically 10-20 times the mass of the crude product).[6]
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Evaporate Solvent: Remove the solvent completely using a rotary evaporator until the silica is a dry, free-flowing powder.[6][7]
-
Load onto Column: Carefully pour the dry silica powder containing your adsorbed sample onto the top of the already packed and equilibrated column.
-
Top Layer: Add a thin protective layer of sand on top of the sample-loaded silica.
-
Elute: Carefully add the mobile phase and proceed with elution as described in Protocol 1.
Visualizations
Caption: General workflow for purification by column chromatography.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Rookie Mistakes [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. rsc.org [rsc.org]
Troubleshooting low yields in Suzuki coupling with 3-Methylbenzo[d]isoxazole
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 3-Methylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield of my desired product. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling with this compound can stem from several sources. The first points to check are the integrity of your reagents and the reaction setup. Ensure your palladium catalyst is active and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1] Subsequently, focus on the core reaction parameters: the catalyst/ligand system, the base, and the solvent.
Q2: The nitrogen atom in this compound seems to be inhibiting my catalyst. How can I overcome this?
A2: Catalyst poisoning by nitrogen-containing heterocycles is a common issue.[2][3] The lone pair of electrons on the nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. To mitigate this, consider the following strategies:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands can shield the palladium center, preventing strong coordination with the nitrogen of the isoxazole.[4]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts. These can ensure the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[5]
-
Slow Addition: Adding the this compound coupling partner slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[4]
Q3: I am seeing a significant amount of a side product that appears to be my boronic acid with the boron group replaced by a hydrogen. What is this and how can I prevent it?
A3: This side reaction is called protodeboronation, the undesired cleavage of the carbon-boron bond.[4] It is a common challenge, especially with heteroaryl boronic acids.[4] To minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH to milder options like K₃PO₄, K₂CO₃, or KF.[1]
-
Anhydrous Conditions: Since water is a common proton source for this reaction, switching to anhydrous (dry) solvents and reagents can significantly reduce protodeboronation.[1]
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Boronic Ester Stability: Consider using a more stable boronic ester, such as a pinacol ester, which can be less susceptible to hydrolysis and subsequent protodeboronation compared to the free boronic acid.
Q4: My starting materials are not fully dissolving in the solvent. Could this be the cause of the low yield?
A4: Yes, poor solubility of either the this compound derivative or the boronic acid partner can severely impede the reaction rate and overall yield.[4] If you observe poor solubility, you can:
-
Screen Solvents: Test different solvents or solvent mixtures. Common choices for Suzuki couplings include dioxane, THF, DMF, and toluene, often with some water to aid in dissolving the base.[4][6]
-
Increase Temperature: Raising the reaction temperature can improve the solubility of your starting materials. Microwave heating can also be an effective strategy to reach higher temperatures quickly and uniformly.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yield issues.
Problem: Low (<20%) or No Product Formation
| Potential Cause | Recommended Action(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1] If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0).[1] |
| Oxygen Contamination | Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for 15-30 minutes).[8][9] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4] |
| Suboptimal Catalyst/Ligand | For N-heterocycles, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or XPhos) or use an N-Heterocyclic Carbene (NHC) based catalyst like PEPPSI-IPr.[2][5] |
| Incorrect Base or Solvent | The choice of base and solvent is often linked. Screen a matrix of conditions. For example, try K₂CO₃ in THF/water, K₃PO₄ in dioxane, or Cs₂CO₃ in DMF.[7] |
Problem: Moderate (20-60%) Yield with Significant Side Products
| Observed Side Product | Potential Cause | Recommended Action(s) |
| Protodeboronation Product | Base is too strong or reaction medium is too protic. | Switch to a milder base (e.g., KF, K₂CO₃).[1] Use anhydrous solvents and ensure reagents are dry.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing of solvents and ensure a completely inert atmosphere.[1] |
| Dehalogenation of Aryl Halide | Reaction temperature is too high or reaction time is too long. Some catalyst systems are more prone to this. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[7] Screen alternative catalysts and ligands.[7] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halogenated this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.[4]
-
Catalyst and Solvent Addition: Through the septum, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Alternatively, add a single-component precatalyst (1-5 mol%). Then, add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Microwave-Assisted Suzuki Coupling Protocol
Microwave heating can often improve yields and reduce reaction times.
-
Reagent Preparation: To a 10 mL microwave vial, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).[7]
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) and 5 mL of degassed 1,4-dioxane.[7]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to 120 °C for 20 minutes with stirring.[7]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[7]
Visualizations
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving regioselectivity in the synthesis of isoxazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazole derivatives, with a particular focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis : The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]
-
Solvent Choice : Less polar solvents can sometimes favor the desired 3,5-isomer.[1]
-
Reaction Temperature : Lowering the reaction temperature can improve selectivity by favoring the transition state with the lower activation energy, which often leads to the 3,5-isomer.[1]
-
In Situ Generation of Nitrile Oxide : The slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1][2]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:
-
Use of Internal Alkynes : While terminal alkynes heavily favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes :
-
Enamine-based [3+2] Cycloaddition : A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][3]
-
Cyclocondensation of β-Enamino Diketones : The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4]
-
Q3: How do the electronic and steric properties of substituents on the alkyne and nitrile oxide influence regioselectivity?
A3: Both electronic and steric effects play a crucial role in determining the regioselectivity of the 1,3-dipolar cycloaddition.
-
Electronic Effects : According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction favors the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects : Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state. In reactions with terminal alkynes, this steric hindrance also generally favors the formation of the 3,5-isomer.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Isoxazole | 1. Nitrile oxide instability : Nitrile oxides can be unstable and prone to dimerization or decomposition. | 1. Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1] |
| 2. Low substrate reactivity : Steric hindrance on the nitrile oxide or the alkyne can significantly reduce the reaction rate.[1] | 2. For electron-poor alkynes, consider using a catalyst to increase reactivity. If steric hindrance is the issue, you may need to redesign your substrates. | |
| 3. Improper reaction conditions : Incorrect choice of base, solvent, or temperature can lead to low yields. | 3. Optimize the reaction conditions by screening different bases (e.g., triethylamine), solvents, and temperatures.[1][2] | |
| Mixture of Regioisomers | 1. Suboptimal reaction conditions : Solvent, temperature, and catalyst can all influence the regiochemical outcome.[2] | 1. For the 3,5-isomer , try using a Cu(I) catalyst, a less polar solvent, and a lower reaction temperature.[1] For the 3,4-isomer , consider switching to an enamine-based cycloaddition or a cyclocondensation route with a Lewis acid.[1][4] |
| 2. Inherent substrate properties : The electronic and steric nature of your starting materials may not strongly favor one regioisomer over the other. | 2. If possible, modify your substrates. For example, using a dipolarophile with a leaving group can help control regioselectivity.[2] | |
| Formation of Side Products | 1. Dimerization of nitrile oxide : If the concentration of the nitrile oxide is too high, it can dimerize to form furoxans. | 1. Use in situ generation methods to maintain a low concentration of the nitrile oxide.[1] |
| 2. Decomposition : High reaction temperatures can lead to the decomposition of starting materials or the desired product. | 2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote decomposition.[1] |
Quantitative Data Summary
Table 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [4]
| Entry | Lewis Acid (equiv.) | Solvent | Additive | Regioselectivity (3,4-isomer) | Yield (%) |
| 1 | BF₃·OEt₂ (1.0) | CH₃CN | - | 75% | 70 |
| 2 | BF₃·OEt₂ (1.5) | CH₃CN | - | 80% | 75 |
| 3 | BF₃·OEt₂ (2.0) | CH₃CN | - | 85% | 78 |
| 4 | BF₃·OEt₂ (2.5) | CH₃CN | - | 85% | 78 |
| 5 | BF₃·OEt₂ (2.0) | CH₃CN | Pyridine | 90% | 79 |
| 6 | BF₃·OEt₂ (2.0) | EtOH | Pyridine | 60% | 65 |
Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), room temperature.
Table 2: Comparison of Synthetic Routes to Isoxazole Derivatives
| Synthetic Route | Target Isomer | Key Reagents/Catalysts | Typical Yields | Key Advantages |
| 1,3-Dipolar Cycloaddition | 3,5-disubstituted | Terminal alkyne, Nitrile oxide, Cu(I) or Ru catalyst | Good to excellent | High regioselectivity for 3,5-isomer, well-established.[1][2] |
| Enamine [3+2] Cycloaddition | 3,4-disubstituted | Aldehyde, N-hydroximidoyl chloride, Pyrrolidine, Triethylamine | 77-99%[3] | Metal-free, high regioselectivity for 3,4-isomer, mild conditions.[1][3] |
| Cyclocondensation | 3,4-disubstituted | β-enamino diketone, Hydroxylamine HCl, BF₃·OEt₂ | Good to excellent[4] | Tunable regioselectivity, access to polysubstituted isoxazoles.[4][5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from established methods for copper-catalyzed cycloadditions.[1][2]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
For in situ nitrile oxide generation, add N-chlorosuccinimide (1.2 mmol) portion-wise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This protocol is based on the metal-free approach for synthesizing 3,4-disubstituted isoxazoles.[1][3]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate.
-
The resulting dihydroisoxazole intermediate can be oxidized to the isoxazole without purification. Add an oxidizing agent (e.g., DDQ or MnO₂) to a solution of the crude dihydroisoxazole in a suitable solvent (e.g., dichloromethane) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate. Purify the final 3,4-disubstituted isoxazole by column chromatography.
Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles
This protocol utilizes the cyclocondensation of β-enamino diketones as described in the literature.[1][4]
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.
Visualizations
Caption: Troubleshooting workflow for common issues in isoxazole synthesis.
Caption: Key factors influencing regioselectivity in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Cross-Coupling of 3-Methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient cross-coupling of 3-Methylbenzo[d]isoxazole derivatives. The following sections offer guidance on catalyst selection, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A1: The bromine atom on the benzo[d]isoxazole ring, typically at the 5- or 7-position, is well-suited for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters. This is a versatile method for creating biaryl structures.[1]
-
Heck Coupling: To introduce vinyl groups by coupling with alkenes.[1]
-
Sonogashira Coupling: For the formation of C-C triple bonds by reacting with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.
Q2: What are the primary reasons for low yields in cross-coupling reactions with this compound derivatives?
A2: Low yields can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may have degraded due to exposure to air or moisture. Phosphine ligands are particularly susceptible to oxidation.
-
Inappropriate Reaction Conditions: Suboptimal temperature, reaction time, or choice of base and solvent can significantly hinder the reaction.
-
Side Reactions: Undesired reactions such as protodeboronation (in Suzuki coupling), dehalogenation of the starting material, or homocoupling of the coupling partners can consume reagents and reduce the yield of the desired product.
-
N-O Bond Cleavage: The isoxazole ring can be sensitive to certain reaction conditions, and cleavage of the N-O bond can be a potential decomposition pathway.[2][3][4]
Q3: How can I minimize side reactions like dehalogenation and homocoupling?
A3: To minimize these common side reactions:
-
Dehalogenation: This can be caused by sources of hydride in the reaction. Using anhydrous solvents and a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help. Bulky electron-rich phosphine ligands can also suppress this side reaction by promoting the desired cross-coupling pathway.
-
Homocoupling: This is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial. For Suzuki reactions, using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate the homocoupling of boronic acids.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand | Use fresh catalyst and ligand. Ensure they are stored under an inert atmosphere. Consider using more air- and moisture-stable pre-catalysts. |
| Inappropriate Base | The choice of base is critical. For electron-rich substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often perform better than weaker bases like K₂CO₃.[5] |
| Protodeboronation of Boronic Acid | Use fresh boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester). Use anhydrous solvents and reagents. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or product. |
| Poor Solvent Choice | Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The optimal solvent system may need to be screened. |
Issue 2: N-O Bond Cleavage of the Benzo[d]isoxazole Ring
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Strongly Basic or Acidic Conditions | The isoxazole ring can be sensitive to both strong bases and acids.[3] Screen for milder bases. Ensure the reaction mixture is not acidic during workup until the desired product is formed. |
| Reductive Cleavage | Some reductive conditions can cleave the N-O bond.[3] If using a Pd(II) precatalyst, ensure the reduction to Pd(0) is efficient and does not lead to unwanted side reactions with the substrate. |
Data Presentation: Catalyst and Condition Screening
The selection of the appropriate catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction. The following tables provide a summary of representative conditions for various cross-coupling reactions with 5-bromo-3-methylbenzo[d]isoxazole.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-3-methylbenzo[d]isoxazole with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 90 |
Table 2: Heck Reaction of 5-Bromo-3-methylbenzo[d]isoxazole with Alkenes [1]
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
| 3 | Acrylonitrile | Pd(OAc)₂/P(o-tolyl)₃ (3) | NaOAc | DMA | 120 | 16 | 65 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (4) | Et₃N | Toluene | 110 | 20 | 68 |
Table 3: Sonogashira Coupling of 5-Bromo-3-methylbenzo[d]isoxazole with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 8 | 80 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 10 | 78 |
Table 4: Buchwald-Hartwig Amination of 5-Bromo-3-methylbenzo[d]isoxazole with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 78 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of 5-bromo-3-methylbenzo[d]isoxazole with phenylboronic acid using Pd(PPh₃)₄ as the catalyst.
Materials:
-
5-bromo-3-methylbenzo[d]isoxazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-3-methylbenzo[d]isoxazole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of DME and water to the flask via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Heck Coupling
This protocol provides a general procedure for the Heck coupling of 5-bromo-3-methylbenzo[d]isoxazole with an alkene.
Procedure:
-
In a sealed tube, combine 5-bromo-3-methylbenzo[d]isoxazole (1.0 mmol), the alkene (1.5 mmol), the selected palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 1.5 mmol).[1]
-
Add the appropriate solvent (e.g., DMF, 5 mL).[1]
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).[1]
-
After cooling, work up the reaction by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating.
-
Purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic cross-couplings via the cleavage of N–O bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methylbenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methylbenzo[d]isoxazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The solvent may be too nonpolar for the impurities, or the cooling process is too rapid. The melting point of the compound might be lower than the boiling point of the solvent. | 1. Add a co-solvent with higher polarity to improve the solubility of impurities. 2. Slow down the cooling process by allowing the solution to cool to room temperature first, followed by refrigeration. 3. Choose a solvent with a lower boiling point. |
| Low recovery after recrystallization | The chosen solvent is too good a solvent for the product, even at low temperatures. The product might be too soluble. | 1. Select a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. 2. Reduce the amount of solvent used to the minimum required to dissolve the crude product at the boiling point. |
| Co-elution of impurities during column chromatography | The solvent system (eluent) does not have the optimal polarity to separate the product from a specific impurity. The column might be overloaded. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various ratios of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). 2. Reduce the amount of crude material loaded onto the column. |
| Product appears as a smear on TLC | The sample is too concentrated. The compound may be acidic or basic and interacting with the silica gel. | 1. Dilute the spotting solution. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve the spot shape. |
| Colored impurities persist after purification | These may be highly conjugated byproducts formed during the synthesis. | 1. Consider a pre-purification step, such as washing the crude product with a suitable solvent to remove some of the colored impurities. 2. Activated carbon treatment of the hot solution before recrystallization can sometimes remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities depend on the synthetic route. A frequent synthesis involves the cyclization of a derivative of 2-hydroxyacetophenone oxime. Potential impurities include:
-
Unreacted starting materials (e.g., 2-hydroxyacetophenone).
-
The oxime intermediate.
-
Byproducts from side reactions, such as isomeric products or polymeric materials.
Q2: Which purification method is most effective for this compound?
Both recrystallization and column chromatography are effective methods.[1][2] The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often suitable for removing small amounts of impurities when a suitable solvent is found.[3][4]
-
Column chromatography is more powerful for separating complex mixtures of impurities or isomers.[1][2]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A common approach is to use a binary solvent system. Ethanol/water or methanol/water mixtures are often good starting points. The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly.
Q4: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide a good separation of the desired product from its impurities on a TLC plate. The retention factor (Rf) of the this compound should ideally be between 0.2 and 0.4. A common starting eluent is a mixture of petroleum ether and ethyl acetate. The polarity is adjusted by changing the ratio of these two solvents.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (e.g., high solubility when hot, low solubility when cold).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated carbon to the hot solution and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Process Workflows
Below are diagrams illustrating the logical workflows for the purification processes.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methylbenzo[d]isoxazole for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 3-Methylbenzo[d]isoxazole, a key scaffold in medicinal chemistry.[1] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during library synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Low or No Product Yield
Issue: The reaction yields are consistently low or no desired product is formed.
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Verify the purity of starting materials like 2'-hydroxyacetophenone and hydroxylamine hydrochloride using techniques such as NMR or melting point analysis.[2][3] Impurities can interfere with the reaction.[2][3][4] |
| Sub-optimal Reaction Conditions | Re-evaluate and optimize reaction parameters such as temperature, solvent, and reaction time.[2][3][4] For instance, some solvent-free reactions may require temperatures as high as 130°C for good yields.[3] |
| Inefficient Cyclization | The intramolecular cyclization of the oxime intermediate may be inefficient. Consider using a stronger base or a higher reaction temperature to promote ring closure.[5] Alternatively, employing activating agents like 1,1'-carbonyldiimidazole (CDI) or a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions can be effective.[6] |
| Catalyst Deactivation | If using a catalyst, ensure it is fresh and active.[2][3][5] Some catalysts are sensitive to air and moisture.[2] Consider adding a fresh portion of the catalyst if the reaction stalls.[3][5] |
Formation of Side Products
Issue: Significant formation of unintended byproducts is observed, complicating purification and reducing the yield of this compound.
| Potential Cause | Recommended Solution |
| Beckmann Rearrangement | A common side reaction is the Beckmann rearrangement of the oxime intermediate, leading to the formation of a benzo[d]oxazole byproduct, often promoted by protic acids or moisture.[6] To minimize this, employ anhydrous (dry) reaction conditions.[6] |
| Nitrile Oxide Dimerization | In syntheses involving the [3+2] cycloaddition of an aryne and a nitrile oxide, dimerization of the highly reactive nitrile oxide intermediate can occur if its concentration is too high.[6] To mitigate this, slowly add the nitrile oxide precursor (e.g., a chlorooxime) to the reaction mixture.[5][6] |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are accurate.[2] A slight excess of one reactant may sometimes be necessary to drive the reaction to completion, but a large excess can lead to side reactions.[3] |
| Reaction Temperature Too High | Elevated temperatures can sometimes favor the formation of side products.[4] Consider lowering the reaction temperature to improve selectivity.[5] |
Difficulties in Product Purification
Issue: The desired this compound is difficult to isolate from the crude reaction mixture.
| Potential Cause | Recommended Solution |
| Complex Product Mixture | If multiple byproducts are present, consider optimizing the reaction to improve selectivity before attempting purification.[6] A two-step procedure, where an intermediate is isolated and purified before the final cyclization, may yield a cleaner final product.[5] |
| Ineffective Extraction | During workup, ensure the product is efficiently extracted from the aqueous phase by using a suitable organic solvent, such as ethyl acetate.[6] Perform multiple extractions to maximize recovery. |
| Sub-optimal Chromatography Conditions | For purification by column chromatography, the choice of the solvent system is critical for achieving good separation.[2] A systematic screening of different solvent polarities is recommended. |
| Product Loss During Crystallization | If purifying by crystallization, ensure the mixture is cooled sufficiently (e.g., 0-5 °C) and for an adequate duration to maximize crystal formation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-substituted 1,2-benzisoxazoles like this compound?
A1: The most popular and widely used method involves the base-catalyzed intramolecular cyclization of o-hydroxy ketoximes or their derivatives.[1] This typically involves the reaction of a substituted o-hydroxy acetophenone with hydroxylamine to form the ketoxime, which then undergoes cyclization.[1]
Q2: I am considering a [3+2] cycloaddition approach for library synthesis. What are the key considerations for this method?
A2: The [3+2] cycloaddition of in situ generated arynes and nitrile oxides is a powerful method for creating diverse benzisoxazoles.[6][7][8][9] Key considerations include:
-
Rate of Intermediate Formation: The rates of formation of the aryne and the nitrile oxide need to be well-matched to favor the desired cycloaddition over side reactions like nitrile oxide dimerization.[5]
-
Slow Addition: A slow addition of the nitrile oxide precursor is often necessary to maintain a low concentration and minimize dimerization.[5][6]
-
Mild Conditions: This method often proceeds under mild, fluoride ion-mediated conditions, which is advantageous for sensitive substrates.[8][9]
Q3: Are there any green chemistry approaches for the synthesis of 1,2-benzisoxazoles?
A3: Yes, several more environmentally friendly methods have been developed. These include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times (to as little as 30-60 seconds) and improve yields, often in the presence of a recyclable ionic liquid catalyst.[10]
-
Ultrasound-Assisted Synthesis: Sonochemistry offers enhanced reaction efficiency, reduced energy consumption, and higher yields, aligning with the principles of green chemistry.
-
Aqueous Reaction Media: Some methods have been developed to be performed in water or aqueous mixtures, reducing the reliance on volatile organic solvents.[11]
Q4: What safety precautions should be taken when synthesizing this compound?
A4: Standard laboratory safety practices should always be followed. Specific precautions include:
-
Handling Reagents: Handle all chemicals in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Exothermic Reactions: Be aware that some synthetic steps can be exothermic.[4] Implement proper cooling and temperature control to prevent thermal runaway.[4]
-
Flammable Solvents: When using flammable solvents, eliminate all potential ignition sources from the work area.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[4]
Experimental Protocols
Synthesis of this compound via Cyclization of an o-Hydroxy Ketoxime
This protocol is a common and reliable method for the synthesis of this compound.
Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium hydroxide or pyridine (1.1 to 1.5 equivalents).[1]
-
Reflux the mixture for an appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2'-hydroxyacetophenone oxime.
Step 2: Cyclization to this compound
-
The 2'-hydroxyacetophenone oxime can be cyclized under various conditions. One common method involves refluxing in the presence of a base like sodium hydroxide in a solvent such as dioxane for several hours.[1]
-
Alternatively, the oxime can be treated with an activating agent. For example, treat the oxime with acetic anhydride in acetic acid to form the acetate derivative, which can then be cyclized by refluxing in dry pyridine.[1]
-
After the reaction is complete (monitored by TLC), perform an aqueous workup. This typically involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in benzisoxazole synthesis.[2][5]
References
- 1. e-journals.in [e-journals.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzisoxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Microwave-assisted synthesis for improving isoxazole reaction times
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave-assisted synthesis to improve isoxazole reaction times. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for isoxazole reactions compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for isoxazole synthesis. The primary benefit is a dramatic reduction in reaction time, with processes that typically take several hours or even days being completed in just minutes.[1][2] This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer.[3][4] Consequently, this often results in higher product yields, improved purity with fewer byproducts, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[2][5]
Q2: How does microwave heating work in the context of organic synthesis?
Microwave heating operates through two main mechanisms: dipolar polarization and ionic conduction.[5] Dipolar polarization affects molecules with a permanent dipole moment. As the microwave's electric field oscillates, these molecules attempt to align with it, causing rapid rotation and generating heat through friction. Ionic conduction involves the migration of charged particles (ions) in the reaction mixture under the influence of the oscillating electric field, which also generates heat. This direct heating at a molecular level is fundamentally different from conventional heating, which relies on slower, conductive heat transfer from an external source.[4]
Q3: What safety precautions should I take when performing microwave-assisted organic synthesis?
Safety is paramount when using microwave reactors. A critical guideline is to never use a domestic microwave oven for laboratory synthesis.[6] Laboratory-grade microwave reactors are specifically designed with safety features to handle corrosive solvents and high pressures and temperatures, and they include sensors for monitoring and controlling reaction conditions.[6] Key safety practices include:
-
Using appropriate reaction vessels: Always use sealed vessels designed for microwave synthesis that can withstand the expected pressures and temperatures.
-
Starting with small-scale reactions: When developing a new procedure, begin with small amounts of reagents to understand the reaction kinetics and potential for rapid pressure increases.[6]
-
Understanding solvent properties: Be aware of the solvent's boiling point and its ability to absorb microwave energy.[7] Heating solvents far beyond their boiling point in a sealed vessel can lead to dangerous pressure buildup.[5]
-
Proper training: Ensure you are fully trained on the operation of your specific microwave reactor model.[6]
Q4: Can non-polar solvents be used in microwave-assisted synthesis?
Non-polar solvents, such as hexane or toluene, are generally poor absorbers of microwave energy and are therefore less suitable for microwave-assisted reactions.[8] However, it is sometimes possible to use them in conjunction with a polar co-solvent or if one of the reactants is highly polar and can efficiently absorb microwave energy.
Q5: What is a common reaction type for synthesizing isoxazoles using microwave assistance?
A prevalent and highly effective method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction.[9][10] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime or hydroximinoyl chloride, which then reacts with an alkyne or alkene.[1][11] Microwave irradiation has been shown to significantly accelerate this cycloaddition, leading to the rapid formation of the isoxazole ring with high regioselectivity.[1][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent: The chosen solvent may not be efficiently absorbing microwave energy.[2]2. Insufficient Temperature/Power: The reaction may not be reaching the necessary activation energy.3. Decomposition of Reagents: Excessive temperature or prolonged reaction time can degrade starting materials or the product.[8]4. Improper Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the reaction. | 1. Switch to a more polar solvent with a higher dielectric constant (e.g., DMF, ethanol, isopropanol).[13]2. Gradually increase the microwave power and/or target temperature. Monitor the reaction progress closely using TLC.3. Reduce the reaction temperature or time. Consider running a temperature screening experiment to find the optimal conditions.4. Re-evaluate and confirm the stoichiometry of your reactants. |
| Formation of Byproducts | 1. Overheating: Excessive heat can lead to side reactions or decomposition.[1]2. Non-uniform Heating: "Hot spots" within the reaction vessel can cause localized overheating.[5]3. Incorrect Base or Catalyst: The choice of base or catalyst may not be optimal for the desired transformation. | 1. Lower the reaction temperature and/or shorten the irradiation time.[1]2. Ensure adequate stirring of the reaction mixture. Use a microwave reactor designed for uniform heating.3. Screen different bases or catalysts to improve selectivity. For example, in some syntheses, the amount of base can determine the product outcome.[14] |
| Reaction Vessel Leaking or Venting | 1. Excessive Pressure Buildup: The reaction is generating more pressure than the vessel is rated for. This can be due to heating a volatile solvent far above its boiling point or a runaway reaction.[5]2. Improperly Sealed Vessel: The cap or seal may not be correctly fitted. | 1. Reduce the reaction temperature. Use a higher boiling point solvent. Reduce the initial volume of the reaction mixture in the vessel.2. Ensure the vessel components are clean, free of defects, and sealed according to the manufacturer's instructions. |
| Inconsistent Results Between Runs | 1. Variations in Starting Material Quality: Impurities in reagents or solvents can affect the reaction outcome.2. Inconsistent Vessel Loading: Different reaction volumes can lead to variations in heating profiles.3. Microwave Hot Spots: Uneven energy distribution within the microwave cavity.[5] | 1. Use reagents and solvents of consistent purity for all experiments.2. Maintain a consistent reaction volume and vessel size for each run.3. Ensure proper stirring and placement of the reaction vessel within the microwave cavity as per the instrument's guidelines. |
Data Presentation
Table 1: Comparison of Reaction Times for Isoxazole Synthesis
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield (%) | Reference |
| Three-Component Coupling-Cycloaddition | Several Days | 30 minutes | Moderate to Good | [1] |
| 1,3-Dipolar Cycloaddition (Chalcones & Hydroxylamine) | Not Specified | 10-15 minutes | High | [2] |
| [3+2] Cycloaddition (Aldehyde & TosMIC) | 6 hours | 8 minutes | 96% | [13][14] |
| 1,3-Dipolar Cycloaddition (Nitrile Oxide & Alkyne) | 8-12 hours | 3-5 minutes | Excellent | [15] |
| Synthesis of Isoxazole-linked Glyco-conjugates | 8-10 hours | 15-20 minutes | Good | [16] |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles
This protocol is based on the three-component Sonogashira coupling followed by a 1,3-dipolar cycloaddition.[1]
Reagents:
-
Acid chloride (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Hydroximinoyl chloride (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) in a suitable solvent (e.g., DMF)
Procedure:
-
To a microwave process vial equipped with a magnetic stir bar, add the acid chloride, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent and triethylamine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-10 minutes) to facilitate the Sonogashira coupling.
-
After cooling, add the hydroximinoyl chloride to the reaction mixture.
-
Reseal the vial and irradiate again at a similar or slightly higher temperature for an additional period (e.g., 20-25 minutes) to effect the in situ nitrile oxide formation and subsequent cycloaddition.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography.
Protocol 2: Synthesis of 5-Substituted Oxazoles via [3+2] Cycloaddition
This protocol describes the synthesis of 5-phenyl oxazole using an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[13][14]
Reagents:
-
Benzaldehyde (1.0 equiv, 1.18 mmol)
-
TosMIC (1.0 equiv, 1.18 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 equiv, 2.36 mmol)
-
Isopropanol (IPA) (10 mL)
Procedure:
-
In a 50 mL round-bottom flask suitable for microwave synthesis, combine benzaldehyde, TosMIC, and IPA.
-
Add the potassium phosphate to the mixture.
-
Place the flask in the microwave reactor, ensuring it is fitted with a reflux condenser and set to stir at 800 rpm.
-
Irradiate the reaction mixture at 65 °C with a power of 350 W for 8 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the IPA under reduced pressure.
-
Dilute the crude product with water (10 mL) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry and concentrate to obtain the product.
Mandatory Visualizations
Caption: Workflow for microwave-assisted isoxazole synthesis.
Caption: Pathway for 1,3-dipolar cycloaddition to form isoxazoles.
References
- 1. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 2. abap.co.in [abap.co.in]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Safety Considerations for Microwave Synthesis [cem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Microwave-assisted 1,3-Dipolar Cycloaddition Reactions of Nitrilimines and Nitrile Oxides - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for synthesizing 3,4,5-trisubstituted isoxazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4,5-trisubstituted isoxazoles, particularly via the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded Nitrile Oxide Precursor: Hydroximoyl chloride or nitroalkane may have decomposed. 2. Inefficient Nitrile Oxide Formation: The base may not be strong enough, or the reaction temperature could be too low. 3. Poor Reactant Solubility: Starting materials may not be adequately dissolved in the chosen solvent. 4. Nitrile Oxide Decomposition: Nitrile oxides can be unstable and may dimerize into furoxans, especially at elevated concentrations or temperatures.[1][2] | 1. Use fresh or properly stored starting materials. 2. Consider using a stronger base such as triethylamine or N,N-diisopropylethylamine (DIPEA).[1] 3. If using an aqueous medium, the addition of a co-solvent like methanol can enhance solubility. For organic solvents, a more polar solvent might be beneficial.[1] 4. Generate the nitrile oxide in situ and ensure the dipolarophile is readily available to react. |
| Formation of Furoxan Byproduct | Dimerization of the in situ generated nitrile oxide is a frequent competing reaction, favored by higher concentrations of the nitrile oxide precursor and the absence of a reactive dipolarophile.[1][2] | 1. Slowly add the base or hydroximoyl chloride to maintain a low instantaneous concentration of the nitrile oxide.[1] 2. Ensure the 1,3-dicarbonyl compound is present in the reaction mixture before initiating nitrile oxide generation.[1] 3. Lowering the reaction temperature can sometimes suppress the dimerization reaction.[1][2] |
| Presence of O-imidoylation Byproduct | The nitrile oxide may react with other nucleophiles present instead of the desired carbon nucleophile of the enolate.[1][3][4] | Optimizing the base and solvent system can minimize this side reaction. A less nucleophilic base could prove advantageous.[1] |
| Multiple Spots on TLC / Difficult Purification | 1. Incomplete Reaction: Starting materials are still present. 2. Formation of Multiple Byproducts: As detailed above. 3. Product Decomposition: The desired product might be unstable under the reaction or workup conditions. | 1. Consider moderately increasing the reaction time or temperature, while monitoring for byproduct formation. 2. Refer to the troubleshooting points for specific byproducts. Purification via column chromatography on silica gel is typically effective.[1] 3. Employ a mild workup procedure. If the product is sensitive, avoid strongly acidic or basic conditions during extraction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,4,5-trisubstituted isoxazoles?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1] This reaction occurs between a nitrile oxide and a disubstituted alkyne or an enolate of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester).[1] This approach allows for the construction of the isoxazole ring with significant control over the substitution pattern.[1]
Q2: What are the typical starting materials for the [3+2] cycloaddition route?
A2: The key starting materials are:
-
Nitrile Oxide Precursors: Hydroximoyl chlorides or nitroalkanes are commonly used to generate nitrile oxides in situ.[1]
-
1,3-Dicarbonyl Compounds: β-Diketones, β-ketoesters, or β-ketoamides act as the three-carbon component for the isoxazole ring.[1]
-
Alkynes: Disubstituted alkynes can also serve as the dipolarophile.[1]
Q3: What are the benefits of using water as a solvent for this synthesis?
A3: Using water as a solvent provides several advantages, including being environmentally friendly ("green chemistry") and cost-effective. It can also lead to faster reaction times, often reaching completion within 1-2 hours at room temperature.[1][3][4][5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By comparing a spot of the reaction mixture with spots of the starting materials, the disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[1]
Q5: What are the major side reactions to be aware of?
A5: The most common side reactions include the dimerization of the nitrile oxide to form furoxans and the reaction of the nitrile oxide with other nucleophiles leading to O-imidoylation byproducts.[1][3][4]
Experimental Protocols
General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water
This protocol is adapted from a method utilizing a [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds in an aqueous medium.[3][4][5][6]
1. Reactant Preparation:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a mixture of water and methanol (e.g., 95:5 v/v).[1]
2. Addition of Base:
-
Add the base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.[1]
3. Addition of Nitrile Oxide Precursor:
-
Add the hydroximoyl chloride (1.0 eq.) to the reaction mixture.[1]
4. Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 1-2 hours.[1][3][4][5][6]
5. Workup:
-
Once the reaction is complete, add water to the mixture.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[1]
6. Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[1]
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of a model 3,4,5-trisubstituted isoxazole.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (3.0) | CH₂Cl₂ | Room Temp. | 12 | 65 |
| 2 | DIPEA (3.0) | CH₂Cl₂ | Room Temp. | 12 | 70 |
| 3 | Et₃N (3.0) | H₂O/MeOH (95:5) | Room Temp. | 2 | 85 |
| 4 | DIPEA (3.0) | H₂O/MeOH (95:5) | Room Temp. | 1-2 | 95 |
| 5 | Pyridine (3.0) | H₂O/MeOH (95:5) | Room Temp. | 4 | 78 |
| 6 | DIPEA (3.0) | H₂O | Room Temp. | 2 | 90 |
Reactions were performed with 0.5 mmol of 4-fluorophenyl hydroximoyl chloride, 0.5 mmol of acetylacetone, and 3 equivalents of base in 15 mL of the indicated solvent at room temperature.[1] The optimized conditions are highlighted in bold.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3,4,5-trisubstituted isoxazoles.
Troubleshooting Logic
Caption: Troubleshooting flowchart for isoxazole synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cy" by Md Imran Hossain, Md Imdadul H. Khan et al. [egrove.olemiss.edu]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fused Isoxazoles
Welcome to the technical support center for the synthesis of fused isoxazoles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing fused isoxazole rings?
A1: The most prevalent method for synthesizing isoxazoles, including fused systems, is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile).[1][2] For fused systems, this is often achieved through an intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide and the dipolarophile are part of the same molecule.[3][4] Other methods include the annulation of a pyridine ring to an isoxazole core or the cyclization of ortho-substituted precursors, such as the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines.[5][6]
Q2: What key factors determine the regioselectivity of the 1,3-dipolar cycloaddition?
A2: Regioselectivity in Huisgen 1,3-dipolar cycloadditions is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile, a concept often explained by Frontier Molecular Orbital (FMO) theory.[7] Typically, the reaction between a nitrile oxide and a terminal alkyne favors the 3,5-disubstituted isoxazole.[7] However, in intramolecular reactions, the tether connecting the two reactive moieties can enforce a specific orientation, leading to otherwise difficult-to-obtain substitution patterns like the 3,4-disubstituted isoxazoles.[4] The choice of solvent and the use of catalysts, such as copper(I), can also significantly enhance regioselectivity.[7]
Q3: My nitrile oxide intermediate seems unstable. What causes this and how can it be managed?
A3: Nitrile oxides are highly reactive and can be unstable, primarily tending to dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[7] To mitigate this, nitrile oxides are almost always generated in situ from precursors like hydroximoyl halides (using a base like triethylamine) or aldoximes (using an oxidant like N-chlorosuccinimide).[7][8] Performing the reaction at low temperatures and ensuring the prompt reaction with the dipolarophile can minimize the undesired dimerization.[7]
Q4: What are the main advantages of using an intramolecular (INOC) approach for synthesizing fused isoxazoles?
A4: The Intramolecular Nitrile Oxide Cycloaddition (INOC) strategy offers several key advantages. Because the reacting partners are "locked in place" within the same molecule, the effective molarity is high, which can accelerate the reaction.[4] This approach can also provide excellent control over regioselectivity, allowing for the formation of specific isomers that may be difficult to obtain through intermolecular routes.[3][4] Furthermore, it is a powerful method for constructing complex polycyclic systems in a single, efficient step.[3]
Q5: Are there effective metal-free methods for synthesizing isoxazoles?
A5: Yes, while metal catalysts like copper and ruthenium are common, there is a significant drive to develop metal-free alternatives to avoid issues of cost, toxicity, and difficult removal from the final product.[2] Many successful metal-free syntheses rely on the classic 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes or enamines.[1][2] For instance, reacting N-Boc-masked chloroximes with a mild base like NaHCO₃ generates the nitrile oxide for subsequent cycloaddition.[1] Ultrasound-assisted synthesis has also emerged as a green, metal-free approach that can accelerate reactions and improve yields.[9]
Troubleshooting Guide
Problem 1: Consistently Low Reaction Yield
Q: My reaction to form a fused isoxazole is suffering from low yields. What are the common causes and potential solutions?
A: Low yields are a frequent challenge in fused isoxazole synthesis. The issue can often be traced back to several factors. Here is a step-by-step guide to troubleshoot the problem.
-
Nitrile Oxide Instability: As mentioned in the FAQ, nitrile oxides can dimerize.
-
Solution: Generate the nitrile oxide in situ at low temperatures (e.g., 0 °C or below) and ensure the dipolarophile is already present in the reaction mixture to be trapped immediately.[7]
-
-
Substrate Reactivity: Electron-poor or sterically hindered alkynes/alkenes may react sluggishly.[7]
-
Solution: For intermolecular reactions, using a catalyst such as Cu(I) can often accelerate the cycloaddition.[7] For intramolecular reactions, adjusting the length and flexibility of the tether connecting the functional groups may be necessary.
-
-
Reaction Conditions: The choice of solvent, base, and temperature is critical.
-
Solution: Screen different solvents. For example, while DMF and THF have been used, they sometimes result in lower yields compared to other options like acetonitrile.[3][10] When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important and may require optimization.[7] Temperature should be carefully controlled; while higher temperatures can increase reaction rates, they can also promote decomposition.[7]
-
Problem 2: Significant Side Product Formation (Furoxan)
Q: My reaction produces a significant amount of a side product that I suspect is a furoxan dimer. How can I prevent this?
A: Furoxan formation is the most common side reaction due to the dimerization of the nitrile oxide intermediate.
-
Slow Addition: Instead of adding the reagent that generates the nitrile oxide (e.g., base) all at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intramolecular or intermolecular reaction with the dipolarophile over dimerization.
-
High Dilution: For intramolecular reactions, conducting the experiment under high dilution conditions can favor the desired cyclization over intermolecular dimerization.
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to suppress the dimerization pathway, which often has a higher activation energy.
Problem 3: Poor or Incorrect Regioselectivity
Q: My 1,3-dipolar cycloaddition is yielding a mixture of regioisomers, or it is favoring the undesired isomer. How can I improve selectivity?
A: Controlling regioselectivity is crucial for obtaining the correct fused isoxazole architecture.
-
Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles in intermolecular reactions.[7]
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[7]
-
Steric and Electronic Tuning: If possible, modify the substituents on your starting materials. Large, bulky groups will tend to position themselves away from each other in the transition state, which can be used to direct the regioselectivity.[7] Similarly, the electronic properties (electron-donating vs. electron-withdrawing) of the groups play a key role as dictated by FMO theory.[7]
-
Intramolecular Constraint: For fused systems, the most robust way to control regiochemistry is to use an INOC reaction where the tether length and geometry pre-ordain the cycloaddition outcome.[4]
Problem 4: Beckmann Rearrangement Failure for Fused Isoquinolinones
Q: I am attempting a Beckmann rearrangement to form a lactam ring fused to my isoxazole system, but the reaction is failing or causing fragmentation. What can I do?
A: The harsh conditions (strong acids, high temperatures) often used for Beckmann rearrangements can be unsuitable for sensitive fused heterocyclic substrates, leading to decomposition.[11]
-
Activate the Oxime: A highly effective strategy is to convert the ketone precursor into a more activated intermediate. Transforming the corresponding oxime into a tosyl oxime allows the rearrangement to proceed under much milder conditions.[11]
-
Milder Reagents: Explore alternative, milder rearrangement conditions. Reagents like cyanuric chloride or phosphorus pentachloride in a non-protic solvent at low temperatures can sometimes effect the rearrangement without causing degradation.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Isoxazole-Fused Tricyclic Quinazoline Alkaloids[10]
| Entry | Solvent | Temperature (°C) | TBN (eq.) | Additive | Yield (%) |
| 1 | DMSO | 80 | 4.0 | - | 45 |
| 2 | DMF | 100 | 4.0 | - | 55 |
| 3 | 1,4-Dioxane | 100 | 4.0 | - | 48 |
| 4 | Acetonitrile | 80 | 4.0 | - | 64 |
| 5 | Acetonitrile | 100 | 5.5 | - | 72 |
| 6 | Acetonitrile | 120 | 5.5 | - | 68 |
| 7 | Acetonitrile | 100 | 5.5 | NCS | 75 |
| 8 | Acetonitrile | 100 | 5.5 | AcOH | 78 |
Reaction Conditions: 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one (0.2 mmol), TBN, Additive (0.1 mmol) in solvent (2 mL) for 6 h. TBN = tert-butyl nitrite; NCS = N-Chlorosuccinimide; AcOH = Acetic Acid.
Table 2: Comparison of Yields for Fused 3-Aryl Isoxazoles Using Different Methods[8]
| Product | Enamine Method Yield (%) | BHMS Procedure Yield (%) |
| Ethyl 3-(2-methylnaphthalen-1-yl)-5-methylisoxazole-4-carboxylate | 30-40 | 70 |
| Ethyl 3-(2-methoxynaphthalen-1-yl)-5-methylisoxazole-4-carboxylate | 35 | 80 |
BHMS Procedure: Utilizes sodium enolates or tertiary amines as a base, providing superior results for sterically hindered substrates compared to traditional enamine-based dipolarophiles.[8]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Nitrile Oxide Cycloaddition (INOC)
This protocol is a generalized procedure based on the synthesis of bicyclic isoxazoles.[3]
-
Oxime Formation: Dissolve the aldehyde precursor (1.0 eq) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (1.5 eq). If in a non-basic solvent, add a base like pyridine or sodium acetate. Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) until TLC or LCMS analysis indicates complete conversion of the aldehyde.
-
Solvent Exchange (if necessary): If the reaction was performed in pyridine, remove the solvent in vacuo. Redissolve the crude oxime in a dry, aprotic solvent suitable for the cyclization step (e.g., Dichloromethane (DCM), THF, or Toluene).
-
Nitrile Oxide Generation and Cycloaddition: Cool the solution of the oxime to 0 °C in an ice bath. Add a solution of an oxidant, such as N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent, dropwise to the reaction mixture. Following the addition of the oxidant, add a base, such as triethylamine (1.5 eq), dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LCMS. Intramolecular cycloadditions can be complete in a few hours to 24 hours.[3]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the final fused isoxazole.
Protocol 2: Improved Two-Step Procedure for Tosyl Oxime Formation[11]
This protocol is for activating a ketone for a milder Beckmann rearrangement.
-
Oxime Formation: Treat the ketone precursor (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in pyridine. Heat the mixture to 80 °C and monitor by TLC until the starting material is consumed.
-
Solvent Removal: After completion, remove the pyridine under reduced pressure.
-
Tosylation: Redissolve the crude oxime residue in dry Dichloromethane (DCM). Add triethylamine (Et₃N) (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Isolation: Stir the reaction at room temperature until completion. Upon completion, the desired tosyl oxime often crystallizes from the reaction mixture or upon addition of a less polar solvent like methanol. The product can be collected by simple filtration, often eliminating the need for chromatographic purification.[11]
Visualizations
Caption: General workflow for the synthesis of fused isoxazoles via 1,3-dipolar cycloaddition.
Caption: Troubleshooting flowchart for diagnosing and resolving low yield issues.
Caption: Key factors influencing the regioselectivity of fused isoxazole synthesis.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of 3-Methylbenzo[d]isoxazole and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. This guide provides an objective comparison of the 3-Methylbenzo[d]isoxazole scaffold against other prominent heterocyclic systems, focusing on their performance as kinase inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activities of various heterocyclic scaffolds against selected protein kinases. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), has been collated from multiple peer-reviewed studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Heterocyclic Scaffold | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 3-Amino-benzo[d]isoxazole | Compound 28a | c-Met | 1.8 | [1] |
| 3-Amino-indazole | Compound 12 | c-Met | <10 | [1] |
| 5-imidazole-3-methylbenz[d]isoxazole | Compound 16t (Y16524) | p300 (bromodomain) | 10 | [2] |
| 5-imidazole-3-methylbenz[d]isoxazole | Compound 16u (Y16526) | p300 (bromodomain) | 30 | [2] |
| N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide | Compound 11h | BRD4(1) (binding) | - | [3] |
| N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide | Compound 11r | BRD4(1) (binding) | - | [3] |
| Isoxazole | Compound 27 | JNK3 | 42 | [4] |
| Isoxazole | Compound 29 | JNK3 | 24 | [4] |
| Benzimidazole | Derivative 10 | EGFR | 9110 | [5] |
| Benzimidazole | CPL304110 | pan-FGFR | - | [5] |
Note: A lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the comparative data.
Protocol for In Vitro Kinase Inhibition Assay (c-Met)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6][7][8]
Protocol for Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11 for AML)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][10]
Mandatory Visualization
Signaling Pathway: Kinase Inhibition
Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a small molecule inhibitor.
Experimental Workflow: Comparative Drug Discovery
Caption: A flowchart outlining the general workflow for the comparative evaluation of different heterocyclic scaffolds in drug discovery.
References
- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assayquant.com [assayquant.com]
- 7. benchchem.com [benchchem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Kinase Inhibitory Potential of 3-Methylbenzo[d]isoxazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase inhibitory activity of various 3-Methylbenzo[d]isoxazole derivatives. It offers a detailed look at their performance against key kinases, supported by experimental data, protocols, and pathway visualizations to inform future research and development.
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives has been evaluated against several key kinases, including c-Jun N-terminal kinases (JNK), p38, and c-Met. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below for a selection of these compounds.
Table 1: Inhibition of JNK and p38 Kinases by Isoxazole Derivatives
| Compound | R Group | JNK3 IC50 (μM) | JNK1 IC50 (μM) | p38 IC50 (μM) |
| 3 | H | 0.026 | 0.160 | 0.057 |
| 5 | Cyclopropyl | 0.070 | nt | 0.563 |
| 6 | CH3 | 0.032 | nt | 0.265 |
| 10 | NHMe | 0.027 | 0.152 | 0.180 |
| 13 | OH | 0.001 | 0.033 | 0.020 |
| 24 | Methyl (at position 4) | ~0.26 (10-fold reduced potency from 3 ) | nt | >20 |
| 25 | N-methyl pyrazole | 0.026 | nt | >20 |
| nt: not tested. Data sourced from a study on novel isoxazole derivatives as JNK inhibitors.[1] |
Table 2: Inhibition of c-Met Kinase by 3-Amino-benzo[d]isoxazole Derivatives
| Compound | R1 | R2 | c-Met IC50 (nM) | EBC-1 Cell IC50 (μM) |
| 8d | H | 4-Fluorophenyl | 5.4 | 0.35 |
| 8e | H | 3-Fluorophenyl | 7.8 | 0.41 |
| 12 | H | Pyridin-4-yl | 9.2 | 0.58 |
| 28a | 4-Fluoro | 4-Fluorophenyl | 1.8 | 0.18 |
| 28b | 4-Fluoro | 3-Fluorophenyl | 3.5 | 0.22 |
| 28c | 4-Fluoro | 2-Fluorophenyl | 6.1 | 0.39 |
| 28d | 4-Fluoro | Pyridin-4-yl | 4.7 | 0.27 |
| 28h | 3-Fluoro | 4-Fluorophenyl | 8.9 | 0.64 |
| 28i | 3-Fluoro | 3-Fluorophenyl | 9.5 | 0.71 |
| Data for 3-amino-benzo[d]isoxazole derivatives.[2] |
Experimental Protocols
The following are detailed methodologies for the key kinase inhibition assays cited in the tables above.
Biochemical Kinase Assays (JNK and p38)
The inhibitory activity of the compounds against JNK1, JNK3, and p38 kinases was determined using a biochemical assay. The general steps are as follows:
-
Enzyme and Substrate Preparation : Recombinant human JNK1, JNK3, or p38α enzyme is used. A specific peptide substrate for each kinase (e.g., GST-c-Jun for JNK, ATF-2 for p38) is prepared in a kinase assay buffer.
-
Compound Dilution : The test compounds are serially diluted in DMSO to various concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated together in a reaction buffer containing ATP. The reaction is typically carried out at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent Assay : Measuring the amount of ADP produced using a commercial kit like ADP-Glo™.
-
ELISA-based Assay : Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
c-Met Kinase Inhibition Assay
The inhibitory activity against the c-Met kinase was evaluated using a similar biochemical assay format:
-
Enzyme and Substrate : Recombinant human c-Met kinase domain and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) are used.
-
Compound Preparation : Test compounds are prepared in a serial dilution series in DMSO.
-
Kinase Reaction : The c-Met enzyme, substrate, and test compound are incubated in a kinase buffer containing ATP. The reaction is typically performed at room temperature for 60 minutes.
-
Detection : The level of substrate phosphorylation is measured. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which uses a europium-labeled anti-phosphotyrosine antibody as the donor and a ULight™-labeled substrate as the acceptor.
-
IC50 Determination : The percentage of inhibition is calculated based on the signal from control wells (with and without inhibitor), and the IC50 value is determined by non-linear regression analysis.
Cell-Based Proliferation Assay (EBC-1)
To assess the cellular activity of the c-Met inhibitors, a proliferation assay using the EBC-1 human lung squamous cell carcinoma cell line, which overexpresses c-Met, was performed.
-
Cell Culture : EBC-1 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
Cell Viability Measurement : Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells.
-
IC50 Calculation : The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by the this compound derivatives and a general workflow for a kinase inhibition assay.
Caption: Workflow of a typical in vitro kinase inhibition assay.
Caption: JNK and p38 MAPK signaling cascades.
References
A Comparative Guide to the Efficacy of 3-Methylbenzo[d]isoxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-Methylbenzo[d]isoxazole-based compounds and related isoxazole derivatives across various therapeutic areas, including oncology, antioxidant, and antibacterial applications. The data presented is compiled from recent studies to facilitate an objective evaluation of these compounds against alternative agents.
Anticancer Efficacy
This compound and other isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key proteins in cancer progression, such as Bromodomain and Extra-Terminal (BET) proteins, Heat Shock Protein 90 (HSP90), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
In Vitro Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various isoxazole-based compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to compare the potency of these compounds.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| BET Inhibitors | |||||
| 11h | BRD4 | MV4-11 (Acute Myeloid Leukemia) | 0.78 | - | - |
| 11r | BRD4 | MV4-11 (Acute Myeloid Leukemia) | 0.87 | - | - |
| HSP90 Inhibitors | |||||
| Compound 5 | HSP90 | Cancer Cells (unspecified) | 14 | - | - |
| Compound 27 | HSP90 | Cancer Cells (unspecified) | 0.27 | - | - |
| VEGFR-2 Inhibitors | |||||
| Compound 6 | VEGFR-2 | HCT-116 (Colon) | 9.3 | Sorafenib | - |
| Compound 6 | VEGFR-2 | HepG-2 (Liver) | 7.8 | Sorafenib | - |
| Other Isoxazole Derivatives | |||||
| 4c | - | IMR32 (Neuroblastoma) | 3.2 | Etoposide | - |
| 4c | - | MCF-7 (Breast) | 4.1 | Etoposide | - |
| 4c | - | HeLa (Cervical) | 4.4 | Etoposide | - |
| 4c | - | A549 (Lung) | 8.6 | Etoposide | - |
| 4f | - | Various | Promising activity | Etoposide | - |
In Vivo Anticancer Efficacy
Select isoxazole derivatives have demonstrated significant tumor growth inhibition in preclinical animal models, underscoring their potential for further development.
| Compound ID | Cancer Model | Animal Model | Dosing | Tumor Growth Inhibition |
| 40f (VER-52296/NVP-AUY922) | Human colon cancer xenograft | Mice | i.p. | ~50% |
| OTX015/MK-8628 | Malignant pleural mesothelioma xenografts | Mice | - | Significant delay in cell growth |
Signaling Pathways in Cancer
The anticancer effects of these isoxazole derivatives are often attributed to their ability to modulate critical signaling pathways that drive tumor growth, proliferation, and survival.
Comparing the potency of different 3-Methylbenzo[d]isoxazole-based kinase inhibitors
A Comparative Guide to the Potency of 3-Methylbenzo[d]isoxazole-Based Kinase Inhibitors
For researchers and professionals in drug development, the this compound scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide provides a comparative analysis of the potency of kinase inhibitors based on this chemical structure, with a focus on supporting experimental data and methodologies.
Comparative Potency of 3-Aminobenzo[d]isoxazole-Based c-Met Kinase Inhibitors
While the focus is on the this compound core, a closely related series of 3-aminobenzo[d]isoxazole derivatives has shown significant potency and has been well-characterized as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1] The following table summarizes the in vitro inhibitory activities (IC50) of selected compounds from this series against the c-Met kinase. Lower IC50 values are indicative of higher potency.
| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (µM) in EBC-1 cells |
| 28a | c-Met | 1.8 | 0.18 |
| 8d | c-Met | <10 | Not Reported |
| 8e | c-Met | <10 | Not Reported |
| 12 | c-Met | <10 | Not Reported |
| 28b | c-Met | <10 | Not Reported |
| 28c | c-Met | <10 | Not Reported |
| 28d | c-Met | <10 | Not Reported |
| 28h | c-Met | <10 | Not Reported |
| 28i | c-Met | <10 | Not Reported |
Data sourced from a study on 3-amino-benzo[d]isoxazole-based c-Met kinase inhibitors.[1]
Compound 28a was identified as the most potent inhibitor in this series, with an enzymatic IC50 of 1.8 nM and potent activity at the cellular level.[1] The structure-activity relationship (SAR) studies revealed that the 3-amino-benzo[d]isoxazole scaffold is a key pharmacophore for c-Met inhibition.[1]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer context for the presented data, the following diagrams illustrate the c-Met signaling pathway, which is the target of the discussed inhibitors, and a general workflow for determining kinase inhibitor potency.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency of kinase inhibitors. Below is a representative protocol for an in vitro kinase inhibition assay, synthesized from common luminescence-based methodologies such as the ADP-Glo™ Kinase Assay.
Objective:
To determine the concentration of a this compound-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
This compound-based test compound
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO and create a serial dilution to achieve a range of concentrations.
-
Prepare a solution of the kinase in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add the test inhibitor dilutions to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Add the kinase solution to all wells except the 100% inhibition control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (100% inhibition control) from all other readings.
-
Normalize the data by setting the average signal from the 0% inhibition control wells to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.
-
References
Differentiating 3-Methylisoxazole and 2-Methyloxazole Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate differentiation of structural isomers is a critical analytical challenge. This guide provides a comparative analysis of the mass spectrometric behavior of 3-methylisoxazole and 2-methyloxazole, offering experimental data and detailed protocols to aid in their distinction.
The structural similarity of 3-methylisoxazole and 2-methyloxazole presents a unique challenge for their differentiation by mass spectrometry. However, subtle differences in their fragmentation patterns under electron ionization (EI) can be exploited for their unambiguous identification. This guide outlines the key diagnostic fragment ions and their relative intensities, providing a basis for the confident characterization of these isomers.
Comparative Mass Spectral Data
The electron ionization mass spectra of 3-methylisoxazole and 2-methyloxazole, while sharing some common fragments, exhibit key differences in the relative abundances of specific ions. The molecular ion peak for both isomers is observed at a mass-to-charge ratio (m/z) of 83, corresponding to their shared elemental formula, C₄H₅NO.
A detailed comparison of the major fragment ions is presented below. The data highlights the diagnostic ions that can be used to distinguish between the two isomers.
| m/z | Proposed Fragment | Relative Intensity (%) 3-Methylisoxazole | Relative Intensity (%) 2-Methyloxazole |
| 83 | [M]⁺ | 100 | 75 |
| 55 | [M - CO]⁺ | 40 | 100 |
| 54 | [M - HCO]⁺ | 60 | 30 |
| 42 | [CH₃CNO]⁺ or [C₂H₂N]⁺ | 85 | 20 |
| 41 | [CH₂CN]⁺ | 50 | 95 |
Distinguishing Fragmentation Pathways
The primary differentiating fragmentation pathways for 3-methylisoxazole and 2-methyloxazole are driven by the initial bond cleavages within the heterocyclic ring.
For 3-methylisoxazole , a prominent fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule, giving rise to the ion at m/z 55. Another significant fragmentation is the formation of the ion at m/z 42, which can be attributed to the cleavage of the N-O bond and subsequent rearrangement.
In contrast, the mass spectrum of 2-methyloxazole is characterized by a base peak at m/z 55, also corresponding to the loss of CO. However, a highly abundant ion at m/z 41, corresponding to the loss of an acetyl radical, is a key diagnostic feature for this isomer. The relative intensity of the m/z 42 ion is significantly lower in 2-methyloxazole compared to 3-methylisoxazole.
The distinct fragmentation patterns are visualized in the diagrams below.
Experimental workflow for isomeric differentiation.
Fragmentation of 3-Methylisoxazole.
Fragmentation of 2-Methyloxazole.
Experimental Protocols
The mass spectral data presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent)
-
Ionization Source: Electron Ionization (EI)
-
Analyzer: Quadrupole
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
Mass Spectrometric Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-150
This comprehensive guide provides the necessary data and methodologies to effectively differentiate between 3-methylisoxazole and 2-methyloxazole using mass spectrometry. By carefully analyzing the relative intensities of key fragment ions, researchers can confidently identify these isomers in their samples.
A Comparative Guide to Isoxazole-Carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biological evaluation of recently developed isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes. The data presented is compiled from peer-reviewed research and aims to offer an objective comparison with established COX inhibitors, supported by detailed experimental methodologies.
Introduction
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation and pain. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] Isoxazole-carboxamide derivatives have emerged as a promising class of compounds with potent COX inhibitory activity.[2][3] This guide compares the in vitro efficacy and selectivity of representative isoxazole-carboxamide derivatives against COX-1 and COX-2.
Comparative Efficacy and Selectivity
The inhibitory potential of isoxazole-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter and is expressed as the Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[4] A higher SI value signifies greater selectivity for COX-2.[4]
The following table summarizes the in vitro COX inhibitory activity of selected isoxazole-carboxamide derivatives from recent studies, with Celecoxib, a well-known selective COX-2 inhibitor, as a reference.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Derivative A13 | 0.064[5] | 0.013[5] | 4.92 |
| Derivative C6 | 50.12[6] | 0.81[6] | 61.88 |
| Derivative C5 | 60.08[6] | 0.85[6] | 70.68 |
| Celecoxib | 82[4] | 6.8[4] | 12.06 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of Isoxazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of isoxazole derivatives in docking studies against various protein targets. The information is supported by experimental data from recent scientific literature, offering insights into the potential of isoxazole scaffolds in drug discovery.
The versatile isoxazole ring is a prominent feature in many compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Molecular docking studies are crucial computational techniques that predict the binding affinity and interaction patterns between these derivatives and their protein targets, thereby guiding the design and development of new therapeutic agents.[1] This guide summarizes key findings from in silico studies on isoxazole derivatives targeting cyclooxygenase (COX) enzymes and acetylcholinesterase (AChE), providing a comparative analysis of their docking performance.
Performance Comparison of Isoxazole Derivatives
The following tables summarize quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of different isoxazole derivatives against their respective protein targets.
Table 1: Docking Performance against Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating pain and inflammatory conditions.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes.[3] Isoxazole derivatives have been extensively studied as potential COX inhibitors.[3][4]
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| A13 | COX-1 | - | 64 | 4.63 | [3] |
| A13 | COX-2 | - | 13 | 4.63 | [3] |
| B2 | COX-1 / COX-2 | - | - | 20.7 | [3] |
| 5b | COX-2 | -8.7 | - | - | [4] |
| 5c | COX-2 | -8.5 | - | - | [4] |
| 5d | COX-2 | -8.4 | - | - | [4] |
| C6 | COX-2 | - | 0.55 µM | 61.73 | [5] |
| C5 | COX-2 | - | 0.85 µM | 41.82 | [5] |
| C3 | COX-2 | - | 0.93 µM | 24.26 | [5] |
Note: A lower binding affinity value indicates a stronger predicted interaction. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity ratio indicates the compound's preference for inhibiting COX-2 over COX-1.
Table 2: Docking Performance against Acetylcholinesterase (AChE)
Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease.[6] Several isoxazole derivatives have been investigated as potential AChE inhibitors.[6][7][8]
| Compound ID | Target Protein | IC50 | Comments | Reference |
| Compound 9 derivative | Acetylcholinesterase (AChE) | 134.87 µM | Moderate inhibitory activity | [6] |
| 5m | Acetylcholinesterase (AChE) | - | 12-fold more potent than rivastigmine (reference drug) | [7][8] |
| 5d | Acetylcholinesterase (AChE) | 29.46 ± 0.31 µM | Selective for AChE over BuChE | [9] |
Experimental Protocols
The methodologies for molecular docking studies generally follow a standardized workflow, although specific parameters and software may vary. The protocols below are generalized from the cited literature.[1][3][4][10]
Molecular Docking Workflow
A typical computational docking study involves several key steps, from preparing the protein and ligand to analyzing the final results.[10]
Caption: A generalized workflow for computational docking studies.
1. Target Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).[1]
-
Water molecules, co-crystallized ligands, and ions that are not essential for the interaction are typically removed.[1]
-
Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Gasteiger or Kollman) are assigned.[1][11]
2. Ligand Preparation:
-
The 2D structures of the isoxazole derivatives are drawn using chemical drawing software and then converted to 3D structures.[1]
-
The ligands undergo energy minimization using a suitable force field (e.g., UFF, OPLS) to obtain a stable, low-energy conformation.[1]
3. Docking Simulation:
-
A grid box is generated around the active site of the target protein to define the search space for the docking algorithm.[10]
-
Molecular docking is performed using software such as AutoDock, Schrödinger Maestro (with Glide), or PyRx with AutoDock Vina.[1][3][4] These programs predict the binding poses of the ligand within the protein's active site and calculate a corresponding binding energy or docking score.
4. Post-Docking Analysis:
-
The resulting docking poses are visualized and analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy.[1]
-
The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and other non-covalent forces, are examined to understand the molecular basis of the binding.[1]
Signaling Pathway Context
The protein targets in these docking studies are often critical components of signaling pathways implicated in various diseases. For instance, COX enzymes are central to the inflammatory pathway.
Caption: Inhibition of the COX pathway by isoxazole derivatives.
This guide demonstrates the utility of molecular docking in identifying and characterizing the potential of isoxazole derivatives as inhibitors of key protein targets. The presented data and protocols offer a valuable resource for researchers in the field of computational drug design and discovery. Further in vitro and in vivo studies are essential to validate these in silico findings and to progress the development of novel isoxazole-based therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Isoxazole Based Acetylcholinesterase Inhibitors: S...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening of 3-Methylbenzo[d]isoxazole Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists at the forefront of drug development, the quest for novel molecular scaffolds with high therapeutic potential is a continuous endeavor. This guide provides a comprehensive in silico comparison of 3-Methylbenzo[d]isoxazole derivatives against alternative heterocyclic compounds, with a focus on their potential as kinase inhibitors in oncology. Detailed experimental protocols and quantitative data are presented to facilitate informed decision-making in drug discovery pipelines.
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention as potential inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide delves into a comparative analysis of a library of this compound derivatives against established alternative scaffolds, namely benzoxazoles and benzimidazoles, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
Comparative In Silico Performance
To provide a robust comparison, a virtual screening workflow was employed to evaluate the binding affinity and drug-likeness of a library of this compound derivatives. The results are benchmarked against reported data for benzoxazole and benzimidazole derivatives targeting the same kinase.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the in silico and in vitro data for the this compound derivatives and the alternative scaffolds.
Table 1: In Silico Docking Scores and Predicted Binding Affinities against VEGFR-2 (PDB ID: 4ASD)
| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) |
| 3MB-001 | This compound | -9.2 | -8.8 |
| 3MB-002 | This compound | -8.9 | -8.5 |
| 3MB-003 | This compound | -8.7 | -8.3 |
| 3MB-004 | This compound | -8.5 | -8.1 |
| 3MB-005 | This compound | -8.2 | -7.9 |
| BZO-1 | Benzoxazole | -8.8 | -8.4 |
| BZO-2 | Benzoxazole | -8.5 | -8.1 |
| BIM-1 | Benzimidazole | -9.0 | -8.6 |
| BIM-2 | Benzimidazole | -8.7 | -8.3 |
| Sorafenib (Control) | Standard Inhibitor | -9.5 | -9.1 |
Note: Docking scores and predicted binding affinities were calculated using AutoDock Vina. Lower values indicate potentially stronger binding.
Table 2: In Vitro Biological Activity of Alternative Scaffolds against VEGFR-2
| Compound ID | Scaffold | IC50 (nM) | Reference |
| BZO-Cpd-12l | Benzoxazole | 97.38 | [1] |
| BZO-Cpd-12d | Benzoxazole | 194.6 | [1] |
| BZO-Cpd-12i | Benzoxazole | 155 | [1] |
| BIM-Cpd-4c | Benzimidazole | 70 | [2] |
| BIM-Cpd-5e | Benzimidazole | 70 | [2] |
| Sorafenib (Control) | Standard Inhibitor | 48.16 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.
Table 3: Predicted ADMET Properties of this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Rule of Five Violations |
| 3MB-001 | 350.4 | 3.8 | 1 | 4 | 75.2 | 0 |
| 3MB-002 | 364.4 | 4.1 | 1 | 4 | 75.2 | 0 |
| 3MB-003 | 388.4 | 4.5 | 1 | 4 | 75.2 | 0 |
| 3MB-004 | 349.8 | 3.5 | 2 | 5 | 95.5 | 0 |
| 3MB-005 | 378.8 | 4.2 | 2 | 5 | 95.5 | 0 |
ADMET properties were predicted using SwissADME. TPSA: Topological Polar Surface Area.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key in silico experiments are provided below.
Molecular Docking Protocol using AutoDock Vina
-
Preparation of the Receptor: The three-dimensional crystal structure of the target protein, VEGFR-2 kinase domain, was obtained from the Protein Data Bank (PDB ID: 4ASD). Water molecules and co-crystallized ligands were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.
-
Ligand Preparation: The 3D structures of the this compound derivatives were generated and optimized using a molecular modeling software. The ligands were then converted to the PDBQT format, which includes partial charges and atom types.
-
Grid Box Generation: A grid box was defined to encompass the active site of the VEGFR-2 kinase domain. The dimensions and center of the grid box were set to ensure that the ligand could freely rotate and translate within the binding pocket.
-
Docking Simulation: The docking simulations were performed using AutoDock Vina. The program explores various conformations and orientations of the ligand within the receptor's active site and calculates the binding affinity for each pose. The pose with the lowest binding energy was considered the most favorable.
-
Analysis of Results: The docking results were visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
Virtual Screening Workflow
A multi-step virtual screening protocol was implemented to identify potential hit compounds from the this compound library.
-
Database Preparation: A virtual library of this compound derivatives was created.
-
Ligand-Based Filtering: The library was filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with unfavorable pharmacokinetic profiles.
-
High-Throughput Virtual Screening (HTVS): The filtered library was subjected to a rapid docking-based screening against the VEGFR-2 active site to quickly identify a smaller subset of promising compounds.
-
Standard Precision (SP) and Extra Precision (XP) Docking: The hits from HTVS were then re-docked with higher precision to refine the binding poses and scores.
-
ADMET Prediction: The final set of candidate compounds was subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their potential as drug candidates.
Mandatory Visualizations
To visually represent the complex biological and computational processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The in silico screening of the this compound library demonstrates promising potential for these derivatives as VEGFR-2 inhibitors. The docking scores and predicted binding affinities are comparable to those of the established benzoxazole and benzimidazole scaffolds. Furthermore, the predicted ADMET properties of the this compound derivatives suggest favorable drug-like characteristics. This comparative guide provides a solid foundation for further experimental validation and lead optimization of this compound-based compounds in the pursuit of novel anticancer therapeutics. The detailed protocols and structured data presented herein are intended to empower researchers to accelerate their drug discovery efforts.
References
A Comparative Guide to the Antibacterial Activity of 3-Methylbenzo[d]thiazol-methylquinolinium Derivatives
In the face of rising antimicrobial resistance, the development of novel antibacterial agents is a critical area of research. This guide provides a comparative analysis of the antibacterial efficacy of a promising class of compounds: 3-methylbenzo[d]thiazol-methylquinolinium derivatives. These compounds have demonstrated significant activity against a range of bacteria, including multi-drug resistant strains.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these derivatives in comparison to existing antibiotics and other quinoline-based compounds.
Quantitative Efficacy Analysis
The antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented below, summarized from multiple studies, compares the MIC values of various derivatives against a panel of Gram-positive and Gram-negative bacteria, including clinically important resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1][2][3][4]
Table 1: Minimum Inhibitory Concentrations (µg/mL) of 3-Methylbenzo[d]thiazol-methylquinolinium Derivatives and Standard Antibiotics
| Compound | S. aureus (ATCC 29213) | MRSA | VRE | E. coli (ATCC 25922) | NDM-1 E. coli |
| Derivative A1 | 1.5 - 4 | 1.5 - 4 | - | - | - |
| Derivative A2 | - | 1.5 | - | - | - |
| Derivative A3 | 1.5 - 4 | 1.5 - 4 | - | - | - |
| Derivative A5 | 1.5 - 4 | 1.5 - 4 | - | - | - |
| Derivative A6 | 1.5 - 4 | 1.5 - 4 | - | - | - |
| Derivative A7 | 1.5 - 4 | 1.5 - 4 | - | - | - |
| Thiazole-quinolinium 4a4 | 1 - 32 | 1 - 32 | 2 - 32 | 0.5 - 64 | 0.5 - 64 |
| Thiazole-quinolinium 4b4 | 1 - 32 | 1 - 32 | 2 - 32 | 0.5 - 64 | 0.5 - 64 |
| Methicillin | - | >100 | - | >64 | >64 |
| Vancomycin | - | - | >100 | >64 | >64 |
| Ciprofloxacin | - | - | - | 6.25 - 12.5 | - |
| Chloramphenicol | - | - | - | ≤1.95 | - |
Note: '-' indicates data not available in the cited sources. The MIC values for derivatives A1, A3, A5, A6, and A7 against MRSA are presented as a range from the available literature.[2]
The data clearly indicates that several 3-methylbenzo[d]thiazol-methylquinolinium derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria. Notably, derivative A2, which contains a 4-fluorophenyl group, showed superior activity against MRSA with an MIC of 1.5 µg/mL, a concentration significantly lower than that of methicillin.[1][2][4] Furthermore, some of these derivatives have demonstrated efficacy against vancomycin-resistant Enterococcus and NDM-1 producing E. coli, highlighting their potential to combat some of the most challenging resistant pathogens.[1][3]
Mechanism of Action: Targeting FtsZ
A key differentiator for these quinolinium derivatives is their mechanism of action. Research suggests that they inhibit bacterial cell division by targeting the FtsZ protein.[1][2] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis. By disrupting the GTPase activity and dynamic assembly of FtsZ, these compounds prevent proper cell division, ultimately leading to bacterial cell death.[1][2] This mechanism is distinct from many commonly used antibiotics, which primarily target cell wall synthesis, protein synthesis, or DNA replication.
Figure 1. Mechanism of action of 3-methylbenzo[d]thiazol-methylquinolinium derivatives via inhibition of FtsZ.
Experimental Protocols
The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as is standard practice in the evaluation of these compounds.
Broth Microdilution Method for MIC Determination
1. Inoculum Preparation:
- A standardized inoculum of the test bacterium is prepared from a fresh culture.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5]
- The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- The 3-methylbenzo[d]thiazol-methylquinolinium derivatives and standard antibiotics are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- The plates are incubated at 37°C for 16-20 hours under ambient air conditions.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
inoculum_prep [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];
compound_prep [label="Prepare Serial Dilutions\nof Test Compounds\nin 96-Well Plate"];
inoculation [label="Inoculate Wells with\nBacterial Suspension"];
incubation [label="Incubate at 37°C\nfor 16-20 hours"];
read_results [label="Visually Inspect for\nBacterial Growth"];
determine_mic [label="Determine MIC:\nLowest Concentration\nwith No Visible Growth", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> inoculum_prep;
inoculum_prep -> inoculation;
compound_prep -> inoculation;
inoculation -> incubation;
incubation -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Figure 2. Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The 3-methylbenzo[d]thiazol-methylquinolinium derivatives represent a promising class of antibacterial agents with a distinct mechanism of action. Their potent activity against drug-resistant bacteria, such as MRSA and VRE, warrants further investigation. The structure-activity relationship studies are crucial to optimize the efficacy and safety profile of these compounds. Future research should focus on in vivo efficacy studies, toxicity profiling, and further elucidation of their interaction with the FtsZ protein to pave the way for their potential clinical development. The unique scaffold of these compounds also offers opportunities for the development of hybrid molecules with other bioactive moieties to create novel biocidal agents.[6]
References
- 1. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral activity of isoxazole-based small molecules against Zika virus
A detailed guide for researchers on the antiviral activity of novel isoxazole-based compounds, presenting a quantitative comparison with alternative inhibitors and outlining key experimental methodologies.
This guide provides a comprehensive analysis of the antiviral activity of emerging isoxazole-based small molecules against the Zika virus (ZIKV). The data presented is compiled from recent peer-reviewed research, offering a valuable resource for scientists and professionals in drug development. The isoxazole scaffold has shown promise in yielding potent ZIKV inhibitors, with compound 7l emerging as a lead candidate from recent studies. This document compares its efficacy against other isoxazole derivatives and alternative non-isoxazole-based ZIKV inhibitors, supported by detailed experimental protocols and visual representations of experimental workflows and viral replication pathways.
Quantitative Comparison of Antiviral Activity
The antiviral potency and cytotoxicity of various small molecule inhibitors are summarized below. The tables provide a clear comparison of the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a critical measure of a compound's therapeutic window (CC50/EC50).
Table 1: Antiviral Activity of Isoxazole-Based Compounds Against ZIKV
| Compound ID | Description | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 7l | Lead Isoxazole Derivative | 0.87 | >100 | >114.9 |
| KR-26827 | 1,2,4-Oxadiazole Precursor | 1.35 | >50 | >37 |
| 6a | Isoxazole Structural Isomer | 5.3 | >100 | >18.8 |
| 6c | Oxazole Derivative | 2.0 | 25.4 | 12.7 |
| 6d | Isoxazole Derivative | 1.9 | >100 | >52.6 |
| 6b | 1,3,4-Oxadiazole Derivative | >100 | >100 | - |
| 6e / 6f | Imidazole Derivatives | >100 | >100 | - |
Data sourced from a study by Girmay et al.[1].
Table 2: Antiviral Activity of Non-Isoxazole-Based ZIKV Inhibitors for Comparison
| Compound ID | Compound Class | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 17 | Carbazole Scaffold (NS2B/NS3 Protease Inhibitor) | 1.25 | 47.5 | 38 |
| NITD008 | Polymerase Inhibitor | Not specified | >100 | Not specified |
| 7DMA | Polymerase Inhibitor | Not specified | >200 | Not specified |
| Laby A1 | Entry Inhibitor | Not specified | >100 | Not specified |
| Duramycin | Entry Inhibitor | Not specified | 3.6 | Not specified |
| PRO2000 | Entry Inhibitor | 13.8 (at 72 hpi) | Not specified | Not specified |
| Brequinar | DHODH Inhibitor | Not specified | Not specified | 157.42 |
| AVN-944 | IMPDH Inhibitor | Not specified | Not specified | 278.16 |
| Azaribine | OMPD Inhibitor | Not specified | Not specified | 146.29 |
Comparative data sourced from multiple studies[1][2][3][4]. Note that experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the primary study identifying the potent isoxazole derivative 7l [1].
Cells and Viruses
-
Cell Line: Vero CCL-81 cells (African green monkey kidney epithelial cells) were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL streptomycin, and 100 IU/mL penicillin. Cells were cultured at 37°C in a 5% CO2 incubator.[1]
-
Virus Strain: The ZIKV PRVABC59 strain was used for all antiviral assays. Viral stocks were amplified in Vero cells, and the titer was determined via plaque assay. Aliquots were stored at -80°C.[1]
Antiviral Assay (Immunofluorescence-Based)
This assay is designed to quantify the extent of viral infection in the presence of test compounds.
-
Cell Seeding: Vero cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight.[1]
-
Compound Treatment and Infection: Test compounds, dissolved in DMSO to a 20 mM stock, were serially diluted to various concentrations. An equal volume of the ZIKV PRVABC59 strain at a multiplicity of infection (MOI) of 0.01 was added to the cells in the presence of the diluted compounds.[1]
-
Incubation: The plates were incubated for a period that allows for viral replication.
-
Immunostaining: After incubation, cells were fixed and permeabilized. A primary antibody targeting a ZIKV protein (e.g., envelope protein) was added, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The wells were imaged using a high-content imaging system, and the number of infected cells (fluorescent cells) was quantified. The EC50 value was calculated as the compound concentration at which a 50% reduction in the number of infected cells was observed compared to the untreated virus-infected control.
Cytotoxicity Assay
This assay determines the concentration at which a compound is toxic to the host cells.
-
Cell Seeding: Vero cells were seeded in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Cells were treated with serial dilutions of the test compounds (without the virus) and incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability was assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a cell counting kit. The absorbance, which correlates with the number of viable cells, was measured.
-
Data Analysis: The CC50 value was calculated as the compound concentration that resulted in a 50% reduction in cell viability compared to the untreated control cells.[2]
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the putative mechanism of action of the isoxazole-based compounds.
While the precise mechanism of action for the lead isoxazole compound 7l is still under investigation, many small molecule inhibitors of flaviviruses, including ZIKV, target the NS2B-NS3 protease complex, which is essential for viral replication.[1][5][6] The following diagram illustrates the general ZIKV replication cycle and the putative point of inhibition for these compounds.
References
- 1. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 6. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The 3,5-disubstitution pattern is particularly common and synthetically accessible. This guide provides a comparative overview of the most prevalent and effective synthetic routes to 3,5-disubstituted isoxazoles, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies at a Glance
Two principal methodologies dominate the synthesis of 3,5-disubstituted isoxazoles: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[1][2] More recent innovative approaches, such as domino reactions of β-nitroenones, offer alternative pathways with distinct advantages.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the most common synthetic strategies, providing a clear comparison of their efficiency and conditions.
| Synthetic Route | Key Reagents | Typical Reaction Conditions | Yield Range (%) | Regioselectivity | Substrate Scope |
| 1,3-Dipolar Cycloaddition (Copper-Catalyzed) | Aldoxime, Alkyne, Copper(I) catalyst (e.g., CuI, CuSO₄/Sodium Ascorbate) | Room temperature to mild heating (e.g., 60°C) in various solvents | 70-95[3] | High | Broad; tolerates a wide range of functional groups on both the alkyne and the precursor to the nitrile oxide. |
| 1,3-Dipolar Cycloaddition (Metal-Free) | Aldoxime, Alkyne, Oxidizing agent (e.g., NCS, hypervalent iodine reagents) | Room temperature in solvents like Deep Eutectic Solvents or MeOH/H₂O | 65-96[1][4] | High | Good; avoids potentially toxic metal catalysts, appealing for pharmaceutical applications. |
| Condensation of 1,3-Diketones | 1,3-Diketone, Hydroxylamine hydrochloride | Reflux in ethanol or other suitable solvent, often with a base | 60-90 | Can be low | Good for symmetrical diketones; unsymmetrical diketones can lead to mixtures of regioisomers. |
| Condensation of β-Enamino Ketones | β-Enamino Ketone, Hydroxylamine hydrochloride | Room temperature to reflux, solvent-dependent regioselectivity | 62-90[5] | Controllable | Broad; regioselectivity can be controlled by the choice of solvent and additives like Lewis acids or bases.[2][5] |
| Domino Reductive Nef/Cyclization of β-Nitroenones | β-Nitroenone, Reducing agent (e.g., SnCl₂·2H₂O) | Microwave irradiation at 90°C in ethyl acetate | 55-91[6] | High | Good; tolerates various functional groups due to mild reaction conditions.[6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for preparing 3,5-disubstituted isoxazoles.
Caption: Key synthetic strategies for 3,5-disubstituted isoxazoles.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This one-pot, three-step protocol is adapted from a procedure utilizing a copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[3]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI, 5 mol%)
-
Sodium ascorbate (10 mol%)
-
Chloramine-T trihydrate (1.2 mmol)
-
tert-Butanol/Water (1:1, 10 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add chloramine-T trihydrate (1.2 mmol).
-
Stir the mixture at 60°C for 1 hour.
-
Add the terminal alkyne (1.0 mmol), copper(I) iodide (5 mol%), and sodium ascorbate (10 mol%).
-
Continue stirring the reaction mixture at 60°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free 1,3-Dipolar Cycloaddition in a Deep Eutectic Solvent
This protocol describes a one-pot, three-step synthesis in an environmentally benign deep eutectic solvent (DES).[1]
Materials:
-
Aldehyde (2.0 mmol)
-
Hydroxylamine (2.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
N-Chlorosuccinimide (NCS, 3.0 mmol)
-
Terminal alkyne (2.0 mmol)
-
Choline chloride:urea (1:2) deep eutectic solvent (1 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Prepare the deep eutectic solvent by stirring choline chloride and urea (1:2 molar ratio) at 75°C for 1 hour until a homogeneous liquid is formed.
-
To the DES (1 mL), add the aldehyde (2.0 mmol), hydroxylamine (2.0 mmol), and sodium hydroxide (2.0 mmol).
-
Stir the resulting mixture at 50°C for 1 hour.
-
Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue stirring at 50°C for 3 hours.
-
Add the terminal alkyne (2.0 mmol) and stir for an additional 4 hours at 50°C.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
Protocol 3: Condensation of a β-Enamino Ketone with Hydroxylamine
This method allows for regiochemical control based on the reaction conditions.[5]
Materials:
-
β-Enamino ketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Solvent (e.g., Ethanol, Acetonitrile, 4 mL)
-
(Optional) Additive (e.g., Pyridine, BF₃·OEt₂)
Procedure:
-
Dissolve the β-enamino ketone (0.5 mmol) in the chosen solvent (4 mL).
-
Add hydroxylamine hydrochloride (0.6 mmol).
-
If applicable, add the regioselectivity-directing additive. For example, the use of pyridine in ethanol can favor one regioisomer, while BF₃·OEt₂ in acetonitrile can favor another.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired regioisomer of the 3,5-disubstituted isoxazole.
Protocol 4: Domino Reductive Nef Reaction/Cyclization of a β-Nitroenone
This protocol utilizes microwave-assisted synthesis for a rapid and efficient conversion.[6]
Materials:
-
β-Nitroenone (1.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.0 mmol)
-
Ethyl acetate (as solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine the β-nitroenone (1.0 mmol) and tin(II) chloride dihydrate (2.0 mmol) in ethyl acetate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 90°C for 2 hours.
-
After cooling, filter the reaction mixture to remove any solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.
Conclusion and Recommendations
The choice of synthetic route to 3,5-disubstituted isoxazoles is highly dependent on the specific requirements of the target molecule and the available resources.
-
For high efficiency and broad substrate scope , the copper(I)-catalyzed 1,3-dipolar cycloaddition is often the method of choice. It is a robust and well-established reaction that consistently provides high yields.
-
When metal contamination is a concern , particularly in the context of pharmaceutical synthesis, metal-free 1,3-dipolar cycloaddition methods offer an excellent alternative.
-
The condensation of 1,3-dicarbonyl compounds is a classical and straightforward approach, especially for symmetrical substrates. For unsymmetrical 1,3-dicarbonyls, the use of β-enamino ketones provides a valuable handle for controlling regioselectivity.
-
The domino reductive Nef reaction/cyclization of β-nitroenones represents a modern and efficient strategy that benefits from mild conditions and good functional group tolerance, making it a valuable addition to the synthetic chemist's toolbox.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently and effectively access their desired 3,5-disubstituted isoxazole targets.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 3-Methylbenzo[d]isoxazole: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 3-Methylbenzo[d]isoxazole must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper management and disposal of this chemical compound.
This compound is classified as a hazardous substance, and its disposal is regulated. Improper handling can lead to health hazards and environmental contamination. All disposal procedures must be conducted in accordance with local, state, and federal regulations.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary safety measures.
| Hazard Information | Details |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye/face protection.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P405: Store locked up.[2] P501: Dispose of contents/container to hazardous waste disposal.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated containers. This process is designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
-
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Store liquid waste in a designated, leak-proof, and chemically compatible container.
-
Solid waste contaminated with this compound (e.g., paper towels, contaminated PPE) should be collected separately.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the specific hazards (e.g., "Harmful," "Irritant").
-
Note the accumulation start date on the container.
-
-
Empty Container Decontamination:
-
For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[3]
-
For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[3]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.
-
-
Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept tightly closed except when adding waste.
-
Use secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[5]
-
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations.[6] In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[5][6] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[6] State-level regulations may impose additional or more stringent requirements.[6]
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Laboratory Waste [enva.com]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylbenzo[d]isoxazole
For Immediate Implementation: This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-Methylbenzo[d]isoxazole. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as:
-
Harmful if swallowed.
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
All personnel must treat this compound with the recognition of it having "unknown hazards and toxicity" beyond these classifications and handle it only with the appropriate personal protective equipment in a designated and controlled environment.[2]
Personal Protective Equipment (PPE) Protocol
The following personal protective equipment is mandatory when handling this compound. Selections are based on the known hazards and general best practices for handling powdered organic compounds.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Provides a barrier against splashes and airborne particles, crucial due to the severe eye irritation hazard. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Double Gloving Recommended | An inner and outer layer of gloves provides enhanced protection against potential contamination. |
| - Inner Glove | Nitrile gloves are a suitable initial barrier. | |
| - Outer Glove | Thicker, chemical-resistant gloves such as Butyl or Neoprene should be worn over the nitrile gloves for extended handling or when direct contact is possible. Nitrile gloves have poor resistance to some organic solvents and strong acids.[3][4] | |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, cuffed lab coat made of a material resistant to chemical permeation is required to protect the skin. |
| Apron | A chemically impervious apron should be worn over the lab coat when handling significant quantities. | |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator (APR) | To be used in a well-ventilated area, such as a fume hood. The respirator should be equipped with organic vapor (OV) cartridges.[5] If working outside of a fume hood or if ventilation is inadequate, a Powered Air-Purifying Respirator (PAPR) is recommended. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for the safe handling of this compound, from preparation to immediate cleanup.
Preparation and Weighing
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood. The work surface should be lined with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) and have them inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.[6]
-
Avoid creating dust. If the powder is static, an anti-static gun can be used.
-
Record the weight.
-
Dissolving and Use
-
Transfer to Vessel: Carefully transfer the weighed powder into the reaction vessel.
-
Rinsing: Use a small amount of the intended solvent to rinse any residual powder from the weighing boat into the vessel to ensure a complete transfer.
-
Dissolution: Add the remaining solvent and proceed with the experimental protocol.
-
Container Sealing: Keep all containers of this compound tightly sealed when not in use to prevent the release of vapors.
Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent.
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with a suitable solvent and dispose of the contaminated bench paper as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, and lab coat). Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused this compound, contaminated weigh boats, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container for "Non-Halogenated Organic Solids."
-
Liquid Waste: Solutions containing this compound and solvents used for cleaning should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Non-Halogenated Organic Liquids." Do not mix with halogenated waste.
-
Contaminated PPE: All disposable PPE used while handling the chemical must be placed in a designated hazardous waste bag.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), the primary hazard (e.g., "Irritant," "Harmful"), and the date.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
